5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-oxo-3-phenylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-9-6-11(7-12-9,10(14)15)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTMALRTSYUTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NCC1(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid: A Privileged Scaffold in Medicinal Chemistry
Introduction: The Significance of the Pyrrolidinone Core
The pyrrolidinone ring system is a cornerstone of numerous natural products and pharmacologically active compounds, making it a "privileged scaffold" in the field of drug discovery.[1][2] Its rigid, five-membered lactam structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid emerges as a particularly valuable building block. The strategic placement of a phenyl group and a carboxylic acid at the C3 position offers a unique combination of steric, electronic, and functional properties, paving the way for the synthesis of a diverse array of complex molecular architectures.
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The structure of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is characterized by a central pyrrolidin-2-one ring with a phenyl and a carboxylic acid group geminally substituted at the C3 position. The presence of a stereocenter at C3 implies that the molecule can exist as a racemic mixture of (R) and (S) enantiomers.
Caption: Chemical Structure of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Table 1: Physicochemical Properties of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
| Property | Value | Source(s) |
| CAS Number | 58024-63-8 | [3] |
| Molecular Formula | C₁₁H₁₁NO₃ | [4] |
| Molecular Weight | 205.21 g/mol | [4] |
| Appearance | White to off-white powder/solid | [5][6] |
| Melting Point | 228-229 °C | [5] |
| pKa (predicted) | ~4.5 (Carboxylic Acid) | Inferred from similar structures[3] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous base. Limited solubility in water and nonpolar organic solvents. | Inferred from structure |
Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
The most common and direct route to N-substituted 5-oxopyrrolidine-3-carboxylic acids involves the condensation of itaconic acid with a primary amine.[7][8] For the synthesis of the N-unsubstituted title compound, a variation of this method can be employed, followed by deprotection if a protecting group strategy is used. A plausible and efficient synthesis is outlined below.
Synthetic Workflow
Caption: Synthetic workflow for 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
Experimental Protocol
Materials:
-
Itaconic acid
-
Aniline
-
High-boiling point solvent (e.g., ethylene glycol, Dowtherm A)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of itaconic acid and aniline in a high-boiling point solvent.
-
Reaction: Heat the mixture to reflux (typically 140-165 °C) for 4-6 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker of cold water, which should precipitate the crude product.
-
Filter the solid and wash with cold water.
-
To purify, dissolve the crude solid in an aqueous solution of sodium hydroxide.
-
Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the purified product.
-
-
Isolation and Drying:
-
Filter the purified solid and wash with cold water until the washings are neutral.
-
Dry the product under vacuum to yield 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid as a solid.
-
Note: While this protocol describes the synthesis of the N-phenyl derivative, the synthesis of the title compound (with an NH in the ring) would require a different strategy, likely involving a protected amine or a different cyclization precursor, followed by a deprotection step. However, the N-phenyl derivative is a common precursor for further functionalization.[9]
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, DMSO-d₆):
-
δ 12.0-13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).
-
δ 7.2-7.6 ppm (m, 5H): Aromatic protons of the phenyl ring.
-
δ 3.8-4.0 ppm (m, 2H): Methylene protons adjacent to the nitrogen (-N-CH₂-).
-
δ 2.6-3.0 ppm (m, 2H): Methylene protons of the pyrrolidinone ring (-CH₂-CO-).
-
δ ~3.5 ppm (m, 1H): Methine proton at C3 (-CH-COOH).
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~175 ppm: Carbonyl carbon of the carboxylic acid.
-
δ ~172 ppm: Carbonyl carbon of the lactam.
-
δ ~135-140 ppm: Quaternary carbon of the phenyl ring attached to the pyrrolidinone.
-
δ ~120-130 ppm: Carbons of the phenyl ring.
-
δ ~50 ppm: Methylene carbon adjacent to the nitrogen.
-
δ ~45-50 ppm: Methine carbon at C3.
-
δ ~35 ppm: Methylene carbon at C4.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretch if present.
-
~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
-
~1680 cm⁻¹ (strong): C=O stretch of the lactam.
-
~1600, 1495 cm⁻¹: C=C stretching of the aromatic ring.
Applications in Drug Discovery and Medicinal Chemistry
The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.
Antimicrobial Agents
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for their antibacterial and antifungal properties.[8][10] The core structure can be functionalized to interact with specific microbial targets. For instance, the synthesis of Mannich bases from 5-oxo-1-phenylpyrrolidine-3-carboxylic acid has yielded compounds with activity against Gram-positive and Gram-negative bacteria.[9]
Anticancer Agents
The pyrrolidinone scaffold is present in several natural products with anticancer activity.[2] Synthetic derivatives of 5-oxopyrrolidine-3-carboxylic acid have been designed and evaluated as potential anticancer agents, with some compounds showing potent cytotoxic effects against various cancer cell lines.[10]
Enzyme Inhibitors
The rigid structure of the pyrrolidinone ring makes it an excellent scaffold for designing enzyme inhibitors. For example, derivatives have been explored as inhibitors of BACE-1, an enzyme implicated in Alzheimer's disease, and as inhibitors of matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression.[2]
Central Nervous System (CNS) Active Agents
The pyrrolidinone core is also found in nootropic drugs and other CNS-active compounds. The ability to introduce various substituents on the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid framework allows for the modulation of properties like lipophilicity and polarity, which are crucial for blood-brain barrier penetration. Recent patent literature has described 5-oxopyrrolidine-3-carboxamides as inhibitors of the Nav1.8 sodium channel, a target for the treatment of pain.[12]
Conclusion and Future Perspectives
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple functionalization points—the carboxylic acid, the phenyl ring, and the lactam nitrogen—provide a rich platform for the generation of diverse chemical libraries. While much of the existing research has focused on its derivatives, the core scaffold itself holds significant potential.
Future research in this area will likely focus on the stereoselective synthesis of enantiomerically pure 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid to investigate the differential biological activities of its (R) and (S) forms. Furthermore, the exploration of this scaffold in new therapeutic areas, driven by computational modeling and high-throughput screening, is expected to uncover novel bioactive compounds with improved efficacy and safety profiles. The continued investigation of this "privileged scaffold" will undoubtedly contribute to the advancement of drug discovery and development.
References
- Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2019). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 69(05), 271-276.
- Devi, P., Bishnoi, A., Srivastava, K., Kumar, S., Srivastava, A., & Fatma, S. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research.
- Kavala, V., et al. (2024). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. Request PDF.
- Gudelis, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5035.
- Serkov, S. A., et al. (2024). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Request PDF.
- Sigma-Aldrich. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
- Sigma-Aldrich. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid.
- MedChemExpress. (R)-Pyrrolidine-3-carboxylic acid.
- Santa Cruz Biotechnology. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid.
- Arasappan, A., et al. (2021). 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders. ACS Medicinal Chemistry Letters.
- ChemicalBook. (1'S, 3S)-1-(1'-phenylethyl)-5-oxo-3-pyrrolidine carboxylic acid.
- Nagasree, K., et al. (2022). Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the.
- Valavi, G., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(21), 7589.
- Ningbo Inno Pharmchem Co.,Ltd. (2024).
- Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062.
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid | 58024-63-8 [sigmaaldrich.cn]
- 4. 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Oxopyrrolidine-3-carboxamides as Nav1.8 Inhibitors for Treating Pain Disorders, Cough Disorders, and Acute and Chronic Itch Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine Scaffold: An In-depth Technical Guide to the Biological Activity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid and its Derivatives
This technical guide provides a comprehensive exploration of the biological activities associated with the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of this versatile chemical entity. We will examine the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.
Introduction: The Prominence of the Pyrrolidine Ring in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a cornerstone in the field of medicinal chemistry and drug discovery.[1][2] Its prevalence in natural products, most notably the amino acid proline, and its synthetic tractability have established it as a "versatile scaffold" for the development of novel therapeutic agents.[1][2] The non-planar, sp³-hybridized nature of the pyrrolidine ring facilitates the exploration of three-dimensional chemical space, a critical factor in achieving target selectivity and desirable pharmacological profiles.[1][2] This enhanced three-dimensional coverage, a phenomenon known as "pseudorotation," coupled with the potential for multiple stereogenic centers, offers a rich platform for generating diverse molecular architectures with a broad spectrum of biological activities.[1][2]
Pyrrolidine-containing compounds have demonstrated a remarkable breadth of pharmacological effects, positioning them as valuable leads in numerous therapeutic areas.[1][3] These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects.[1][3] The strategic functionalization of the pyrrolidine ring is key to fine-tuning these activities and developing potent and selective drug candidates.[1]
The Core Scaffold: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
The compound 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid serves as a foundational structure for a diverse library of biologically active derivatives. Its core structure features a pyrrolidinone ring, a phenyl group, and a carboxylic acid moiety, all of which present opportunities for chemical modification to modulate its physicochemical and pharmacological properties.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives is often achieved through multi-step reactions. A general approach involves the reaction of amines with itaconic acid or its derivatives. For instance, 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared by the cyclization of 2-methylenesuccinic acid with various aliphatic, aromatic, and heterocyclic amines.[4]
A library of 6-(5-oxo-1-phenylpyrrolidine-3-yl)pyrimidine-5-carboxamides was prepared through a five-step transformation of itaconic acid.[5] This was followed by parallel amidation of the resulting carboxylic acids with a series of aliphatic amines to yield the final carboxamides in good overall yields and high purity.[5]
Another approach involves the synthesis of novel Mannich bases of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid, which have been investigated for their antimicrobial properties.[6] The synthesis of these derivatives generally proceeds under mild conditions, resulting in moderate to good yields.[6]
The following diagram illustrates a generalized synthetic workflow for the derivatization of the 5-oxopyrrolidine-3-carboxylic acid scaffold.
Caption: Generalized workflow for the synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives.
Biological Activities of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid Derivatives
The derivatization of the 5-oxo-3-phenylpyrrolidine-3-carboxylic acid core has yielded compounds with a wide array of biological activities. The following sections detail some of the most significant findings.
Anticancer Activity
Pyrrolidine derivatives have emerged as a promising class of anticancer agents, with various substituted analogs exhibiting potent cytotoxicity against a range of cancer cell lines.[1] For example, a series of novel 5-oxopyrrolidine derivatives bearing azole, diazole, and hydrazone moieties were synthesized and evaluated for their in vitro anticancer activity.[7] Compounds 18–22 from this series demonstrated the most potent anticancer activity against A549 lung cancer cells.[7]
In another study, pyrrolidine-containing derivatives were designed and synthesized as antagonists of the chemokine receptor CXCR4, which plays a crucial role in cancer metastasis.[3] One compound, which incorporates pyridine, piperazine, and pyrimidine moieties along with the pyrrolidine ring, was identified as a potent CXCR4 antagonist with a strong binding affinity (IC50 = 79 nM) and the ability to inhibit CXCL12-induced cytosolic calcium flux (IC50 = 0.25 nM).[3]
Antimicrobial Activity
The pyrrolidine scaffold is a key component in many antimicrobial agents. A number of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives have been synthesized and screened for their antibacterial activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Pseudomonas aeruginosa) bacteria.[6] The results indicated that several of these compounds exhibited moderate to good activity against the tested microbes.[8]
Furthermore, a study on 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid and its hydrazide derivatives revealed potent antibacterial activity.[9] Notably, a hydrazone derivative with a 5-nitrothien-2-yl fragment surpassed the activity of the control antibiotic cefuroxime against almost all tested bacterial strains.[9] This compound also showed excellent results in disrupting S. aureus and E. coli biofilms.[9]
The following table summarizes the minimum inhibitory concentrations (MIC) of selected 5-oxo-1-phenylpyrrolidine-3-carboxylic acid derivatives against various bacterial strains.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| 5d | Moderate Activity | Moderate Activity | Moderate Activity | [6][8] |
| 5e | Moderate Activity | Moderate Activity | Moderate Activity | [6][8] |
| 5f | Moderate Activity | Moderate Activity | Moderate Activity | [6][8] |
| 5g | Good Activity | Good Activity | Good Activity | [6][8] |
| Hydrazone with 5-nitrothien-2-yl | <7.8 | <7.8 | <7.8 | [9] |
| Cefuroxime (Control) | 7.8 | - | - | [9] |
Anti-inflammatory Activity
Derivatives of 5-oxopyrrolidine-3-carboxylic acid have also been investigated for their anti-inflammatory potential. A series of new derivatives were synthesized and screened for their activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are implicated in inflammatory processes.[10][11] Several of the synthesized compounds, particularly 3d, 3e, and 3f, showed promising activity against these MMPs.[10][11]
Anticonvulsant Activity
The pyrrolidine-2,5-dione moiety is a well-established pharmacophore in the design of anticonvulsant agents.[1] While direct studies on the anticonvulsant activity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid are limited, the broader class of oxopyrrolidines has shown potential in this area.[10]
Enzyme Inhibition
The versatility of the pyrrolidine scaffold extends to the design of potent and selective enzyme inhibitors. Derivatives have been successfully developed as inhibitors of various enzymes implicated in disease, such as α-glucosidase and dipeptidyl peptidase-IV (DPP-IV) for diabetes management, and N-acylethanolamine acid amidase (NAAA) for inflammatory conditions.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of 5-oxopyrrolidine-3-carboxylic acid derivatives.
General Procedure for the Synthesis of 2-Substituted-5-oxopyrrolidine-3-carboxylic acid derivatives
This protocol is adapted from the synthesis of anti-inflammatory 5-oxopyrrolidine-3-carboxylic acid derivatives.[10][11]
-
Schiff Base Formation: Dissolve the starting acetohydrazide derivative and an appropriate aromatic aldehyde in a 1:1 molar ratio in ethanol.
-
Add a catalytic amount of glacial acetic acid (1-2 drops).
-
Reflux the mixture for 4-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter the precipitated product.
-
Cyclization with Succinic Anhydride: Dissolve the purified Schiff base (0.135 mol) and succinic anhydride (0.15 mol) in anhydrous toluene (150 ml).
-
Stir the reaction mixture under a nitrogen atmosphere for 24 hours at 40 °C.
-
Monitor the reaction progress by TLC (n-hexane: EtOH, 10:7).
-
Cool the mixture to room temperature and filter the solid product.
-
Purify the product by extraction with ethyl acetate after the addition of sodium carbonate.
-
Treat the aqueous layer with phosphoric acid to precipitate the final product.
-
Recrystallize the solid product from hot ethanol to obtain pure crystals.
-
Characterize the final compounds using elemental analysis, ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antibacterial Screening Protocol (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains (e.g., S. aureus, E. coli) overnight in an appropriate broth medium.
-
Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (broth with bacteria, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram illustrates the workflow for in vitro antibacterial screening.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
Conclusion and Future Perspectives
The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent biological activities. The research highlighted in this guide demonstrates the significant potential of this chemical class in the development of novel therapeutics for a range of diseases, including cancer, bacterial infections, and inflammatory disorders.
Future research in this area should focus on several key aspects:
-
Expansion of Chemical Diversity: The synthesis of new libraries of derivatives with novel substitutions will be crucial for exploring a wider range of biological targets.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be essential for their rational design and optimization.
-
In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Structure-Activity Relationship (SAR) Refinement: Continued investigation into the SAR of this scaffold will enable the design of more potent and selective drug candidates with improved therapeutic indices.
By leveraging the insights and methodologies presented in this technical guide, researchers can continue to unlock the full therapeutic potential of the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold and contribute to the development of the next generation of innovative medicines.
References
-
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. Available at: [Link]
-
Gümüş, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11. Available at: [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN J. Chem, 13(2), 1054-1062. Available at: [Link]
-
Ahmad, A., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. Zeitschrift für Naturforschung C, 73(9-10), 389-397. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5009. Available at: [Link]
-
Serkov, S. A., et al. (2021). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. Pharmaceutical Chemistry Journal, 55(3), 249-251. Available at: [Link]
-
Serkov, S. A., et al. (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds, 59(8), 585-591. Available at: [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Rasayan Journal of Chemistry. Available at: [Link]
-
Sova, M., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(5), 5604-5625. Available at: [Link]
-
Kavaliauskas, P., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. Semantic Scholar. Available at: [Link]
-
Ahmad, A., et al. (2018). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate. Available at: [Link]
-
Kavaliauskas, P., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Pharmaceuticals, 16(6), 896. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bot Verification [rasayanjournal.co.in]
"5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for the Novel Compound: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Abstract
The identification and characterization of novel chemical entities are foundational to therapeutic innovation. 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid represents a unique structural scaffold with the potential for diverse biological activities. However, as a novel compound, its mechanism of action remains uncharacterized. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-pronged strategy for systematically elucidating the compound's biological targets and mechanism of action. Adopting the perspective of a senior application scientist, this document moves beyond a simple recitation of facts to provide a strategic roadmap for investigation, grounded in scientific integrity and supported by detailed, actionable protocols.
Introduction and Structural Analysis
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a small molecule characterized by a rigid pyrrolidinone (a five-membered lactam) core. The structure is further defined by a phenyl group and a carboxylic acid moiety, both attached to the same carbon atom (C3). This unique arrangement presents several features that suggest potential biological activity:
-
The Pyrrolidinone Core: This scaffold is a common feature in many pharmaceuticals. For instance, Piracetam, a nootropic agent, is based on a 2-pyrrolidinone structure. The lactam portion of the ring is a cyclic amide, which can participate in hydrogen bonding with biological targets.
-
GABA-like Structure: The pyrrolidinone ring can be considered a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This structural similarity suggests a potential interaction with GABA receptors or related targets.
-
The Phenyl Group: The bulky, hydrophobic phenyl group can engage in van der Waals and π-π stacking interactions, often contributing to high-affinity binding with protein targets.
-
The Carboxylic Acid: This acidic group is often crucial for interacting with positively charged residues (like lysine or arginine) in a protein's active site or binding pocket. It also imparts a negative charge at physiological pH, influencing the molecule's solubility and transport properties.
Given these features, we can hypothesize several potential classes of biological targets.
Hypothesis Generation: Potential Mechanisms of Action
Based on the structural analysis, we can formulate several testable hypotheses for the mechanism of action of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Hypothesis 1: Modulation of GABAergic Systems
The structural similarity to GABA is a strong indicator that the compound may interact with components of the GABAergic system. Potential targets include:
-
GABA Receptors (GABA-A, GABA-B): The compound could act as an agonist, antagonist, or allosteric modulator of these receptors.
-
GABA Transporters (GATs): It might inhibit the reuptake of GABA from the synaptic cleft, thereby increasing its concentration and enhancing inhibitory neurotransmission.
-
GABA-transaminase (GABA-T): Inhibition of this enzyme would prevent the breakdown of GABA, leading to a similar increase in its levels.
Hypothesis 2: Enzyme Inhibition
The carboxylic acid group is a common feature in many enzyme inhibitors, where it can chelate metal ions or interact with catalytic residues. Potential enzyme targets could include:
-
Matrix Metalloproteinases (MMPs): Many MMP inhibitors utilize a carboxylate group to coordinate with the zinc ion in the active site.
-
Peptidases and Proteases: The rigid scaffold could position the carboxylic acid to interfere with peptide bond hydrolysis.
Hypothesis 3: Ion Channel Modulation
The combination of a rigid core and charged/hydrophobic groups suggests potential interactions with the complex structures of ion channels. The compound could act as a blocker or modulator of various voltage-gated or ligand-gated ion channels.
The following diagram illustrates the initial hypothesis-driven workflow for target identification.
Caption: Hypothesis-driven workflow for target identification.
In Vitro Experimental Validation
Once hypotheses are formulated, a systematic in vitro screening process is essential to identify and validate the primary biological target(s).
Primary Screening: Radioligand Binding Assays
To test the hypothesis of GABA receptor interaction, a competitive radioligand binding assay is a robust first step. This assay determines if our compound can displace a known radioactive ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for GABA-A Receptor
-
Preparation of Membranes:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane preparation) in fresh buffer and store at -80°C. Determine protein concentration using a Bradford assay.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).
-
25 µL of [³H]-Muscimol (a GABA-A agonist radioligand) at a final concentration of 2 nM.
-
25 µL of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid at various concentrations (e.g., from 1 nM to 100 µM).
-
For non-specific binding, use a high concentration of unlabeled GABA (1 mM).
-
For total binding, use buffer instead of the test compound.
-
-
-
Incubation and Termination:
-
Add 100 µL of the membrane preparation (containing ~100 µg of protein) to each well.
-
Incubate the plate for 60 minutes at 4°C.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., Whatman GF/B), followed by three quick washes with ice-cold assay buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific binding).
-
Data Interpretation:
A low IC₅₀ value indicates a high affinity of the compound for the GABA-A receptor. This would provide strong evidence for a direct interaction.
| Compound | IC₅₀ (nM) for [³H]-Muscimol Displacement |
| GABA (positive control) | 15 |
| 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid | (Experimental Result) |
| Unrelated Compound (negative control) | > 100,000 |
Secondary Screening: Functional Assays
If binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator (alters the receptor's response to its natural ligand)?
Protocol: Electrophysiology Assay using Patch-Clamp
This technique directly measures the flow of ions through the GABA-A receptor channel in response to the compound.
-
Cell Preparation:
-
Use a cell line stably expressing the human GABA-A receptor (e.g., HEK293 cells).
-
Culture the cells on glass coverslips until they are ready for recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber of a patch-clamp microscope and perfuse with an extracellular solution.
-
Use a glass micropipette filled with an intracellular solution to form a high-resistance seal ("giga-seal") with the membrane of a single cell.
-
Apply a brief pulse of suction to rupture the cell membrane, achieving the "whole-cell" configuration.
-
Clamp the voltage of the cell at -60 mV.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline recording of the current.
-
Apply a known concentration of GABA to the cell to elicit a characteristic inward chloride current.
-
After washout, apply 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid alone. An inward current would indicate agonist activity.
-
To test for antagonist activity, co-apply the compound with GABA. A reduction in the GABA-elicited current would indicate antagonism.
-
Record the currents using an amplifier and digitizer.
-
Data Interpretation:
The results from the patch-clamp experiment will definitively classify the compound's functional effect on the GABA-A receptor.
| Experimental Condition | Observed Current (pA) | Interpretation |
| Baseline | ~0 | No channel activity |
| GABA (10 µM) | -500 | Agonist activation |
| Test Compound (10 µM) | (Experimental Result) | (e.g., -450 for agonist, 0 for no effect) |
| Test Compound + GABA | (Experimental Result) | (e.g., -100 for antagonist) |
The following diagram illustrates the workflow from a positive binding result to functional characterization.
Caption: Workflow for functional characterization post-binding.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically rigorous approach to elucidating the mechanism of action for a novel compound, 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. By starting with a structural analysis to generate rational hypotheses and then employing a tiered in vitro testing strategy—from binding assays to functional characterization—researchers can efficiently identify and validate the compound's biological target and mode of action.
Should the GABAergic hypothesis prove fruitful, future directions would include:
-
Subtype Selectivity: Investigating the compound's affinity for different GABA-A receptor subunit compositions.
-
In Vivo Studies: Assessing the compound's effects on animal models of anxiety, epilepsy, or other CNS disorders.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize its potency and selectivity.
This structured approach ensures that the investigation is both comprehensive and efficient, maximizing the potential for discovering a novel therapeutic agent.
References
Due to the nature of this guide focusing on a novel, uncharacterized compound, the references provided are to established methodologies and related concepts rather than to studies on the specific molecule itself.
-
Principles of Radioligand Binding Assays. Source: Current Protocols in Pharmacology. URL:[Link]
-
The Patch-Clamp Technique. Source: NobelPrize.org. URL:[Link]
-
GABA-A Receptor Structure and Function. Source: Pharmacological Reviews. URL:[Link]
-
Bradford Protein Assay. Source: Bio-Rad Laboratories. URL:[Link]
In silico modeling of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" interactions
From Quantum Mechanical Optimization to GPCR Modulation
Executive Summary
The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold (CAS 58024-63-8) represents a privileged
This technical guide details a rigorous in silico workflow for modeling this compound. Unlike standard high-throughput screening protocols, this guide addresses the specific challenges of the scaffold: quaternary stereochemistry , pH-dependent ionization , and membrane-bound target dynamics .
Part 1: Ligand Preparation & Quantum Mechanical Refinement
The biological activity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is dictated by its stereochemistry and ionization state. Standard force field preparations often fail to capture the strain energy of the quaternary center accurately.
1.1 Stereochemical Enumeration
The C3 position is chiral. Because the biological activity often resides in a specific enantiomer (typically the S-isomer for glutamate mimics, though target-dependent), both (3R) and (3S) enantiomers must be modeled explicitly.
1.2 Ionization & Tautomerism
At physiological pH (7.4), the carboxylic acid group (
-
Protocol: Generate states at pH
using Epik or MoKa. -
Critical Check: Ensure the lactam carbonyl does not undergo enolization in the model unless specific catalytic conditions suggest it.
1.3 DFT Geometry Optimization
To resolve the steric clash potential between the phenyl ring and the carboxylic acid at the quaternary center, Density Functional Theory (DFT) optimization is required before docking.
Protocol:
-
Software: Jaguar (Schrödinger) or Gaussian.
-
Theory Level: B3LYP-D3/6-31G++ . The D3 dispersion correction is vital for capturing the intramolecular
-interaction between the phenyl ring and the lactam amide. -
Solvation: PBF (Poisson-Boltzmann Finite) water model. Gas-phase optimizations are invalid for this highly polar scaffold.
Part 2: Target Selection & System Setup (Case Study: GLP-1R)
Given the scaffold's relevance to metabolic disorders [1], we utilize the Glucagon-like peptide-1 receptor (GLP-1R) as the primary target. Small molecule modulators of GLP-1R often bind to the transmembrane domain (TMD), distinct from the orthosteric peptide site.
2.1 Structure Retrieval & Cleaning[1]
-
Source: RCSB PDB.[1]
-
Selection: PDB ID: 6X18 (GLP-1R bound to small molecule agonist TT-OAD2). This structure provides a validated small-molecule binding pocket within the TMD.
-
Preprocessing:
-
Remove non-essential water molecules (retain waters bridging TMs).
-
Model missing loops using Prime (homology modeling).
-
Protonation: Assign H-bond networks at pH 7.4 using PROPKA. Histidine tautomers in the TMD are critical for ligand recognition.
-
2.2 Membrane Embedding
Since GLP-1R is a GPCR, vacuum or solvent-only simulations are insufficient.
-
Matrix: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
-
Placement: Align the transmembrane helices (TM1-TM7) along the Z-axis perpendicular to the membrane.
Part 3: Induced-Fit Docking (IFD)
The rigid-receptor assumption fails for this scaffold because the bulky phenyl group requires displacement of transmembrane residues (e.g., Trp or Phe side chains) to fit into the cryptic pocket.
Methodology:
-
Grid Generation: Centered on the known small-molecule binding site (transmembrane pocket), not the extracellular domain.
-
Initial Glide Docking: Softened van der Waals radii (scaling factor 0.5) to allow slight clashes.
-
Prime Side-Chain Prediction: Residues within 5 Å of the ligand are refined.
-
Re-Docking: Standard precision (SP) docking into the optimized pocket.
Scoring Analysis: Focus on Coulombic interactions between the carboxylate of the ligand and positively charged residues (e.g., Arg/Lys) in the receptor TMD.
Part 4: Molecular Dynamics (MD) Simulation
MD is the "trustworthiness" step. It validates whether the docked pose is stable in a hydrated, membrane environment.
4.1 Simulation Protocol (GROMACS/Amber)
-
Force Field:
-
Solvation: TIP3P water box, neutralized with 0.15 M NaCl.
-
Equilibration:
-
NVT (1 ns): Restrain protein/ligand heavy atoms; allow lipids to pack.
-
NPT (5 ns): Release lipid restraints; maintain 1 atm pressure (Berendsen barostat).
-
-
Production Run: 100 ns, NPT, 310 K, Parrinello-Rahman barostat.
4.2 Trajectory Analysis[1]
-
RMSD: Ligand RMSD < 2.5 Å relative to the protein backbone indicates stability.[1]
-
H-Bond Lifetime: Calculate the occupancy of the key salt bridge between the ligand carboxylate and the receptor.
-
Clustering: Cluster the trajectory to identify the most populated metastable state.[1]
Part 5: Visualization of Workflows & Pathways
5.1 In Silico Modeling Workflow
The following diagram outlines the decision matrix for modeling the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold.
Caption: Figure 1. End-to-end computational workflow for profiling the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold.
5.2 GLP-1R Signaling Pathway Activation
Understanding the downstream effect of binding is crucial. This diagram illustrates the G-protein activation pathway triggered by the scaffold's modulation.
Caption: Figure 2.[2] Signal transduction pathway for GLP-1R agonists/modulators leading to insulin secretion.
Part 6: Quantitative Data Summary
The following table summarizes the expected physicochemical parameters and simulation benchmarks for a successful candidate based on this scaffold.
| Parameter | Value / Range | Significance |
| Molecular Weight | ~221.2 Da | Fragment-like; high ligand efficiency potential. |
| LogP (Predicted) | 0.5 – 1.2 | Optimal for oral bioavailability; low lipophilicity risk. |
| TPSA | ~66 Ų | Good membrane permeability (Target < 140 Ų). |
| Rotatable Bonds | 2 | Rigid scaffold; low entropic penalty upon binding.[1] |
| MD RMSD (Stable) | < 2.5 Å | Indicates stable binding mode in the pocket. |
| H-Bond Occupancy | > 60% | Critical for carboxylate-Arg/Lys interaction. |
References
-
Modulators of G-protein Coupled Receptors . Patent WO2022241287A2. Google Patents.[1] Available at:
-
Structure of the GLP-1 receptor bound to the non-peptide agonist TT-OAD2 . RCSB Protein Data Bank.[1] Available at: [Link]
-
Synthesis and Characterization of Some Novel γ-Lactams . ResearchGate.[1] Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for In Vitro Antimicrobial Susceptibility Testing of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Introduction: The Quest for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] The pyrrolidine scaffold is a significant pharmacophore in medicinal chemistry, present in numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial properties.[2] This document provides a comprehensive guide for the in vitro evaluation of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid," a compound belonging to this promising class, against a panel of clinically relevant microbial strains. While many derivatives of 5-oxopyrrolidine have been synthesized and tested, demonstrating activity against both Gram-positive and Gram-negative bacteria[2][3][4], this protocol focuses on establishing a baseline antimicrobial profile for the parent compound.
These application notes are designed for researchers, scientists, and drug development professionals. The protocols herein are based on established methodologies for antimicrobial susceptibility testing (AST), ensuring robust and reproducible data generation.[5][6][7] The primary objectives of these assays are to determine the minimum inhibitory concentration (MIC) and, subsequently, the minimum bactericidal concentration (MBC) of the test compound.
Scientific Rationale and Experimental Design
The fundamental principle of in vitro AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][6] This is quantitatively expressed as the MIC. Understanding the MIC is the first crucial step in assessing a compound's potential as a therapeutic agent. Beyond mere inhibition, it is also vital to ascertain whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). This is determined by the MBC test, which measures the lowest concentration of the agent that results in a 99.9% reduction in the initial bacterial inoculum.[5]
The choice of testing methods is critical for generating reliable data. The broth microdilution method is a widely accepted and standardized technique for determining MIC values and is amenable to high-throughput screening.[5][8] The agar disk diffusion method, while qualitative, provides a simple and rapid preliminary assessment of antimicrobial activity.[6][8]
The selection of microbial strains for testing should be representative of common pathogens and include both Gram-positive and Gram-negative bacteria. Furthermore, the inclusion of drug-resistant strains is essential to evaluate the compound's efficacy against clinically challenging isolates. Quality control (QC) is paramount in AST, and the use of well-characterized reference strains (e.g., from the American Type Culture Collection - ATCC) is mandatory to ensure the validity of the results.[6]
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro antimicrobial testing of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Materials and Reagents
-
Test Compound: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Enterococcus faecalis (e.g., ATCC 29212)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)
-
(Optional) Drug-resistant strains: Methicillin-resistant Staphylococcus aureus (MRSA)
-
-
Growth Media:
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates[8]
-
Sterile petri dishes
-
Sterile paper disks (6 mm diameter)
-
Sterile saline solution (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Sterile micropipette tips, tubes, and loops
-
Incubator (35 ± 2 °C)
-
Spectrophotometer or turbidimeter
-
Positive control antibiotics (e.g., ampicillin, ciprofloxacin, vancomycin)
-
Resazurin sodium salt (optional, for viability indication)
-
Protocols
Protocol 1: Preparation of Test Compound Stock Solution
-
Accurately weigh a precise amount of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
-
Dissolve the compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the assays. Note that the final concentration of DMSO in the assay wells should be non-inhibitory to the tested microorganisms (typically ≤1%).
Protocol 2: Preparation of Bacterial Inoculum
-
From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism using a sterile loop.
-
Inoculate the colonies into a tube containing 4-5 mL of sterile TSB or BHI broth.
-
Incubate the broth culture at 35 ± 2 °C until it reaches the log phase of growth, typically indicated by visible turbidity.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in sterile CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Protocol 3: Broth Microdilution Assay for MIC Determination
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.
-
Add 100 µL of the starting concentration of the test compound (in CAMHB) to the first well of each row designated for that compound.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second well, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 50 µL from the tenth well.
-
The eleventh well will serve as the growth control (no compound), and the twelfth well will be the sterility control (no bacteria).
-
Inoculate all wells, except the sterility control, with 50 µL of the standardized bacterial inoculum (prepared in Protocol 2), bringing the final volume in each well to 100 µL.
-
Include rows for positive control antibiotics and a solvent control (DMSO at the highest concentration used for the test compound).
-
Seal the plate and incubate at 35 ± 2 °C for 18-24 hours.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Broth microdilution protocol for MIC determination.
Protocol 4: Agar Disk Diffusion Assay (Kirby-Bauer Method)
-
Prepare a standardized bacterial inoculum as described in Protocol 2.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.[6]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply sterile paper disks impregnated with a known concentration of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid onto the agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Include disks with positive control antibiotics and a blank disk with the solvent as a negative control.
-
Invert the plates and incubate at 35 ± 2 °C for 18-24 hours.
-
Measure the diameter of the zones of inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.
Protocol 5: Minimum Bactericidal Concentration (MBC) Determination
-
Following the MIC determination (Protocol 3), take a 10-20 µL aliquot from each well that showed no visible growth (the MIC well and wells with higher concentrations).
-
Spot-inoculate the aliquots onto separate, labeled sections of a fresh MHA plate.
-
Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% killing of the initial inoculum.
Data Analysis and Interpretation
The results of the in vitro antimicrobial susceptibility testing should be recorded and analyzed systematically.
Table 1: Hypothetical MIC and MBC Data for 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. faecalis ATCC 29212 | 32 | >128 | >4 | Bacteriostatic |
| E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| P. aeruginosa ATCC 27853 | >128 | >128 | - | Inactive |
| MRSA (Clinical Isolate) | 16 | 64 | 4 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is likely bactericidal.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic.
Table 2: Hypothetical Zone of Inhibition Data from Agar Disk Diffusion
| Microbial Strain | Zone of Inhibition (mm) |
| S. aureus ATCC 29213 | 18 |
| E. faecalis ATCC 29212 | 14 |
| E. coli ATCC 25922 | 10 |
| P. aeruginosa ATCC 27853 | 6 (No inhibition) |
| MRSA (Clinical Isolate) | 17 |
The zone of inhibition data from the disk diffusion assay should correlate with the MIC values. Larger zones of inhibition generally correspond to lower MICs.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro antimicrobial evaluation of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. The data generated from these protocols will establish a foundational understanding of the compound's antimicrobial spectrum and potency. Promising results, particularly against drug-resistant strains, would warrant further investigation, including:
-
Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.
-
Mechanism of action studies: To elucidate the molecular target of the compound.
-
In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.
-
Toxicity assays: To assess the compound's safety profile.
The systematic application of these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the progression of novel antimicrobial candidates through the drug development pipeline.
References
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Clinical and Laboratory Standards Institute (CLSI). (2018). Performance Standards for Antimicrobial Susceptibility Testing. 28th ed. CLSI supplement M100.
- European Committee on Antimicrobial Susceptibility Testing (EUCAST) of the European Society of Clinical Microbiology and Infectious Diseases (ESCMID). (2003). Determination of minimum inhibitory concentrations (MICs) of antibacterial agents by broth microdilution. Clinical Microbiology and Infection, 9(9), 1-7.
- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Synthesis and Biological Evaluation of Some Novel Claisen Products of 5‐Oxo‐1‐phenylpyrrolidine‐3‐carboxylic Acid as Antimicrobial and Antioxidant Agents. (2019). ChemistrySelect. [Link]
-
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). Molecules. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). Molecules. [Link]
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2018). Letters in Organic Chemistry. [Link]
-
In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). European Journal of Clinical Microbiology & Infectious Diseases. [Link]
-
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2019). WOAH. [Link]
-
The different methods for in vitro antimicrobial susceptibility testing... (n.d.). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Antibiotics. [Link]
Sources
- 1. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 2. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdb.apec.org [pdb.apec.org]
- 7. woah.org [woah.org]
- 8. researchgate.net [researchgate.net]
Cell viability assays for "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" derivatives
Application Note: Cell Viability and Functional Screening of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid Derivatives
Executive Summary
The scaffold 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (and its structural analogs) represents a privileged pharmacophore in medicinal chemistry. Unlike simple pyrrolidones, the C3-quaternary center bearing both a phenyl ring and a carboxylic acid moiety imparts unique steric and electronic properties. Literature validates this class of compounds as potent intermediates for MMP-2/MMP-9 inhibitors (anti-inflammatory/metastasis), antimicrobial agents , and cytotoxic agents against solid tumors (e.g., A549 lung cancer, breast cancer).
This guide provides a rigorous framework for evaluating the cellular viability and functional toxicity of these derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold—specifically, the acidity of the free carboxylic acid and its potential to generate false-positive cytotoxicity data through pH deviation rather than on-target pharmacology.
Compound Management & Physicochemical Considerations
The "Senior Scientist" Insight:
The most common failure mode in screening carboxylic acid derivatives is pH-induced cytotoxicity . The free carboxylic acid group (
Protocol: Preparation of "Bio-Compatible" Stocks
-
Solvent Selection:
-
Primary: Dimethyl sulfoxide (DMSO). The pyrrolidinone ring ensures good solubility in DMSO.
-
Stock Concentration: Prepare a 100 mM master stock. This allows for 1000x dilution to achieve a high test concentration (
) with only 0.1% DMSO content. -
Storage: Aliquot into amber glass vials (avoid plastic for long-term storage of hydrophobic compounds) and store at -20°C.
-
-
The Neutralization Step (Crucial):
-
Do not add the acidic DMSO stock directly to the media for high-concentration points.
-
Buffer Check: Ensure your culture media (DMEM/RPMI) contains 25 mM HEPES in addition to standard bicarbonate. HEPES provides superior buffering capacity against organic acids in the physiological range (pH 7.2–7.5).
-
Validation: For the highest concentration point (e.g.,
), prepare a "dummy" sample in media and measure pH. If pH < 7.2, neutralize the stock solution with equimolar NaOH or use a buffered solvent system.
-
Assay Selection Logic
To build a self-validating dataset, you must use orthogonal assays. Relying solely on MTT can be misleading if the compound affects mitochondrial dehydrogenase activity directly (a known issue with some pyrrolidine pharmacophores).
| Assay Type | Methodology | Why Use for this Scaffold? |
| Primary Screen | MTT / MTS | High-throughput. Measures metabolic activity (NAD(P)H flux). Cost-effective for initial SAR. |
| Confirmatory | ATP Luminescence (e.g., CellTiter-Glo) | Measures ATP quantification. Independent of metabolic enzymes. Distinguishes cytostasis from cytotoxicity. |
| Functional | Wound Healing (Scratch) | Measures migration. Directly relevant to the MMP-2/9 inhibitory potential of this scaffold. |
Visual Workflows (Graphviz)
Figure 1: Critical Compound Preparation Workflow
Caption: Logic flow for handling acidic derivatives to prevent pH artifacts.
Figure 2: Orthogonal Assay Strategy
Caption: Multi-parametric screening approach to validate cytotoxicity vs. functional impairment.
Detailed Protocols
Protocol A: MTT Metabolic Assay (Standardized)
Target: Adherent cancer lines (e.g., A549, MCF-7) relevant to the scaffold's literature profile.
Materials:
-
MTT Reagent (5 mg/mL in PBS, sterile filtered).
-
Solubilization Buffer (DMSO or SDS-HCl).
-
96-well clear flat-bottom plates.
Procedure:
-
Seeding: Plate cells at 3,000–5,000 cells/well in 100
media. Incubate 24h for attachment.-
Note: Include "Blank" wells (media only, no cells) to subtract background absorbance.
-
-
Treatment:
-
Labeling:
-
Add 10
of MTT reagent per well. -
Incubate at 37°C for 2–4 hours until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully aspirate media (do not disturb crystals).
-
Add 100
DMSO. Shake plate for 10 mins.
-
-
Readout:
-
Measure Absorbance at 570 nm (Signal) and 630 nm (Reference).
-
Calculate
.
-
Protocol B: Functional Wound Healing Assay (Migration)
Rationale: Since 5-oxo-pyrrolidine-3-carboxylic acids are structural analogs of MMP inhibitors, they may inhibit metastasis without killing cells. This assay detects that specific activity.
Procedure:
-
Confluence: Grow cells to 100% confluence in a 24-well plate.
-
Starvation: Switch to low-serum media (0.5% FBS) for 12h prior to scratching (minimizes proliferation, isolates migration).
-
The Scratch: Use a p200 pipette tip to scratch a straight line through the monolayer. Wash with PBS to remove debris.
-
Treatment: Add media containing the compound at a sub-cytotoxic concentration (e.g., IC10 determined from Protocol A).
-
Imaging: Image the scratch at T=0h and T=24h.
-
Analysis: Calculate % Wound Closure:
Data Analysis & Interpretation
Calculating IC50:
Do not use linear regression. Use a 4-parameter logistic (4PL) non-linear regression model :
-
X: Log of concentration.
-
Y: Normalized viability (%).
Troubleshooting Table:
| Observation | Probable Cause | Solution |
| Yellow color in media immediately after addition | Acidic pH shift from -COOH group. | Neutralize stock with NaOH or increase HEPES buffer. |
| Precipitation in wells | Compound insolubility in aqueous media. | Lower max concentration; check if crystals formed under microscope. |
| High viability but no migration (Scratch Assay) | Specific MMP inhibition / Cytostatic effect. | Desired Outcome. Indicates functional efficacy without general toxicity. |
References
-
Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Drug Research, 2019.[1]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules (MDPI), 2022.
-
Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry, 2020.
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. PLOS ONE, 2023.
-
5-Oxo-1-phenylpyrrolidine-3-carboxylic acid (CAS 39629-86-2) Product Data. CymitQuimica.
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Conjugation of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid
This Application Note is designed for medicinal chemists and chemical biologists focusing on the functionalization of the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold (CAS: 58024-63-8).
Unlike standard peptide couplings, this scaffold presents a specific synthetic challenge: the quaternary carbon center at the C3 position .[1] The steric bulk of the phenyl group adjacent to the carboxylic acid significantly reduces the electrophilicity of the carbonyl carbon, often leading to stalled reactions or low yields with standard carbodiimide protocols.
This guide provides optimized protocols to overcome this steric hindrance, ensuring high-efficiency conjugation to bioactive amines, fluorophores, or PROTAC linkers.[1]
Introduction & Structural Analysis
The 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold acts as a rigid, non-planar core often utilized in the design of PDE4 inhibitors , neuromodulatory agents , and peptidomimetics . Its value lies in the C3 quaternary center, which locks the phenyl group into a specific vector, restricting conformational freedom and enhancing binding selectivity.[1]
The Synthetic Challenge: Steric Hindrance[2]
-
The Problem: The carboxylic acid is attached to a quaternary carbon (C3), flanked by a phenyl ring and the pyrrolidine ring system.[1] This creates a "steric wall" that blocks the approach of incoming nucleophiles (amines).[1][2]
-
The Risk: Standard coupling agents (EDC, HBTU) often form the active ester, but the subsequent aminolysis is too slow, leading to hydrolysis or N-acyl urea rearrangement byproducts.[1]
-
The Solution: Activation via Acid Chlorides (using Ghosez’s reagent or Oxalyl Chloride) or high-activity uronium salts (HATU/HOAt ) is required to drive the reaction to completion.[1]
Chemical Strategy & Decision Matrix
Before starting, select the protocol based on your amine's properties:
-
Protocol A (The "Sledgehammer"): Acid Chloride Activation. [1]
-
Protocol B (The "Scalpel"): HATU/HOAt Activation. [1]
Figure 1: Decision matrix for selecting the optimal conjugation strategy based on the stability and reactivity of the amine partner.
Experimental Protocols
Protocol A: Acid Chloride Activation (Recommended for Small Molecules)
This method overcomes the C3 steric hindrance by generating the highly reactive acid chloride intermediate.[1]
Reagents:
-
Scaffold: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (1.0 equiv)
-
Reagent: Oxalyl Chloride (1.5 equiv) or Thionyl Chloride (Excess)[1]
-
Catalyst: DMF (Dimethylformamide) - 2-3 drops (Critical for Vilsmeier-Haack like activation)
-
Solvent: Anhydrous Dichloromethane (DCM)[1]
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the scaffold (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalysis: Add catalytic DMF (1-2 drops). Note: This forms the reactive Vilsmeier intermediate.
-
Chlorination: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.
-
Evolution: Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours. Gas evolution (CO/CO2) indicates reaction progress.[1]
-
Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM. Do not store; use immediately.
-
Coupling: Add the amine partner (1.1 equiv) and DIEA (3.0 equiv) to the acid chloride solution at 0°C.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LCMS.
-
Workup: Quench with saturated NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (if product is acid stable) and Brine.[1] Dry over Na2SO4.
Troubleshooting Tip: If the lactam NH is unprotected, avoid using strong bases (NaH) which could deprotonate the lactam and cause N-alkylation.[1] DIEA is safe.
Protocol B: HATU/HOAt Activation (Recommended for Sensitive Amines)
Uses the HOAt additive to speed up coupling at hindered centers without the harsh conditions of acid chlorides.[1]
Reagents:
-
Scaffold: 1.0 equiv
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Base: DIEA (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (preferred over DCM for HATU solubility)[1]
Step-by-Step Procedure:
-
Pre-activation: Dissolve the scaffold (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.
-
Base Addition: Add DIEA (1.0 equiv only at this stage) and stir for 5–10 minutes. Color change to yellow/orange is typical.[1]
-
Amine Addition: Add the amine partner (1.1 equiv) followed by the remaining DIEA (2.0 equiv).[1]
-
Reaction: Stir at RT for 16–24 hours. Note: Hindered substrates require longer reaction times than standard couplings.[1]
-
Monitoring: Check LCMS for the product mass. If the active ester persists but product is not forming, heat to 40°C.[1]
-
Workup: Dilute with Ethyl Acetate. Wash intensively with water (3x) and LiCl (5% solution) to remove DMF.[1]
Analytical Data & Quality Control
When characterizing the conjugate, pay attention to the C3-Chirality . If you started with a racemic scaffold, your product will be a racemate.[1] If you used a chiral amine, you will form diastereomers which may be separable by HPLC.[1]
| Analytical Method | Expected Observation | Notes |
| 1H-NMR | Phenyl protons (7.2-7.5 ppm) | Diagnostic multiplet integration (5H). |
| 1H-NMR | Lactam NH (~8.0-9.0 ppm) | Broad singlet. Exchangeable with D2O. |
| 13C-NMR | Quaternary C3 (~55-65 ppm) | Key diagnostic peak. Will not show up in DEPT-135. |
| LCMS | [M+H]+ | Lactam ring is stable; fragmentation usually occurs at the new amide bond.[1] |
| IR | C=O (Lactam) vs C=O[1] (Amide) | Lactam C=O appears ~1700 cm⁻¹; Amide C=O ~1650 cm⁻¹.[1] |
Applications in Drug Discovery[4][5]
A. Fragment-Based Drug Discovery (FBDD)
This scaffold is an ideal "linker-hub" for PROTACs. The rigid phenyl ring provides a specific exit vector for the linker.
-
Design: Conjugate the carboxylic acid to a diamine linker (e.g., piperazine or PEG-diamine).[1]
-
Benefit: The quaternary center prevents "linker collapse," maintaining the spatial separation required for E3 ligase and Target Protein recruitment.[1]
B. PDE4 Inhibition Probes
Analogs of this scaffold (structurally related to Rolipram) bind the PDE4 catalytic pocket.[1]
-
Protocol: Conjugate a fluorophore (e.g., FITC-CAD or BODIPY-amine) to the carboxylic acid.
-
Use: Fluorescence Polarization (FP) assays to measure displacement of the probe by novel inhibitors.[1]
References
-
Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid derivatives
-
Amide Coupling Strategies for Sterically Hindered Carboxylic Acids
-
Bioactivity of Pyrrolidinone Scaffolds (PDE4 Context)
-
General Protocol for Acid Chloride Activation
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid | 58024-63-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to empower you with the knowledge to overcome common challenges and optimize your reaction conditions for a successful synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, which is commonly prepared via the condensation of itaconic acid and aniline.
Problem 1: Low or No Product Yield
Q: I am not getting the expected yield of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. What are the potential causes and how can I improve it?
A: Low or no yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Incomplete Reaction: The reaction between itaconic acid and aniline to form the pyrrolidinone ring requires sufficient time and temperature.
-
Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate.
-
Purity of Reagents: Impurities in the starting materials, particularly itaconic acid or aniline, can interfere with the reaction.
-
Solution: Use high-purity reagents. If the purity is questionable, consider recrystallizing the itaconic acid and distilling the aniline before use.
-
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and reduced yield.
-
Solution: A slight excess of one of the reactants, often itaconic acid, may be beneficial.[2] Carefully measure and ensure the correct molar ratios are used.
-
Problem 2: Difficulty in Product Isolation and Purification
Q: I'm having trouble isolating a pure product. The crude product is an oil or a sticky solid. What are the best practices for purification?
A: The physical state of the crude product can be challenging. Here are some proven purification strategies:
-
Crystallization: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a solid at room temperature.[6]
-
Solution: After the reaction, the mixture can be cooled, and the formed crystalline solid can be filtered.[2] Washing the solid with cold water or a suitable solvent can help remove impurities. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can significantly improve purity.
-
-
Acid-Base Extraction: The carboxylic acid functionality allows for purification via acid-base extraction.
-
Solution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid, moving it to the aqueous layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.[6]
-
-
Column Chromatography: If crystallization and extraction are insufficient, silica gel chromatography can be employed.
-
Solution: A solvent system of ethyl acetate and hexane, with a small amount of acetic acid to prevent tailing of the carboxylic acid, is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Q1: What is the general reaction mechanism for the synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid from itaconic acid and aniline?
A1: The synthesis proceeds through a tandem reaction involving a Michael addition followed by an intramolecular amidation (cyclization). The aniline first acts as a nucleophile and attacks one of the activated double bonds of itaconic acid (Michael addition). This is followed by the intramolecular attack of the newly formed secondary amine onto the other carboxylic acid group, leading to the formation of the five-membered lactam (pyrrolidinone) ring after dehydration.
Caption: Reaction mechanism for the synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Q2: What are the recommended reaction conditions for this synthesis?
A2: The reaction conditions can be summarized in the following table. The choice of solvent versus solvent-free conditions can impact reaction time and work-up procedures.
| Parameter | Recommended Conditions | Notes |
| Reactants | Itaconic Acid, Aniline | High purity reagents are recommended. |
| Solvent | Water, Ethanol, or Solvent-free | Water is a green and effective solvent. Solvent-free conditions require higher temperatures.[2][4][5] |
| Temperature | Reflux (if solvent is used), 140-165 °C (solvent-free) | Higher temperatures are generally required for solvent-free reactions.[4][5] |
| Reaction Time | 2-12 hours | Monitor by TLC for completion.[2][3] |
| Work-up | Cooling and filtration, or Acid-base extraction | The carboxylic acid product can be isolated by precipitation upon cooling or acidification.[2][6] |
Q3: Are there any common side reactions I should be aware of?
A3: Yes, a few side reactions can occur, potentially lowering your yield of the desired product.
-
Polymerization of Itaconic Acid: At high temperatures, itaconic acid can polymerize. This is more likely under solvent-free conditions if the temperature is not well-controlled.
-
Formation of Diamide: If there is an excess of aniline and harsh conditions, the formation of a diamide from itaconic acid is a possibility, though less common for this specific cyclization.
-
Decarboxylation: At very high temperatures, decarboxylation of the product or starting material could occur, leading to byproducts.
A troubleshooting workflow for low yield is presented below:
Caption: Troubleshooting workflow for low product yield.
References
- General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - ACS Publications. (2021-06-09).
- Synthesis and Biological Evaluation of Novel 5-Oxo-1- Phenylpyrrolidine-3-Carboxylic Acid Analogs. (2018-09-07).
- Optimization of reaction conditions for stereoselective pyrrolidine synthesis. - Benchchem.
- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. (2020-04-24).
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022-08-06).
- Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides - MDPI.
- Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. (2025-08-06).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10).
- Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids | Request PDF. (2025-08-06).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - MDPI.
- Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC. (2025-06-18).
- DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate.
- Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. (2022-11-18).
- 5-Oxo-1-phenylpyrrolidine-3-carboxylic acid | CAS 39629-86-2 | SCBT.
- Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones - ChemRxiv.
- Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI.
- 5-Oxo-1-phenyl-pyrrolidine-3-carboxylic acid | CymitQuimica.
Sources
Technical Support Center: Purification of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Welcome to the technical support center for "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid." This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and questions related to its purification, providing in-depth, experience-based solutions to help you achieve the desired purity for your applications.
Introduction: The Importance of Purity
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a key building block in the synthesis of various pharmacologically active molecules.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential downstream biological inactivity or toxicity. This guide provides troubleshooting advice and detailed protocols to help you navigate the purification process effectively.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address some of the most common issues encountered during the purification of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Q1: What are the likely impurities in my crude sample of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid?
A1: The impurities in your sample will largely depend on the synthetic route used. A common synthesis involves the intramolecular Dieckmann condensation of a diester.[4][5][6][7][8] Potential impurities from this process can include:
-
Unreacted starting materials: The diester precursor may not have fully cyclized.
-
Byproducts of the condensation: Side reactions can lead to various polymeric or rearranged products.
-
Products of incomplete hydrolysis: If the synthesis involves a nitrile hydrolysis step, the corresponding amide may be present as an impurity.[9][10][11][12][13]
-
Solvent residues: Residual solvents from the reaction or initial workup can be trapped in the crude product.
A preliminary analysis by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the nature and number of impurities present.[14]
Q2: My crude product is an oil and won't solidify. How can I proceed with purification?
A2: Oiling out is a common problem, often due to the presence of impurities that depress the melting point of the compound. Here are a few strategies to address this:
-
Trituration: Try stirring the oil with a solvent in which the desired compound is sparingly soluble, but the impurities are highly soluble. Good starting points for trituration are diethyl ether, hexane, or a mixture of ethyl acetate and hexane. This can often induce crystallization of the product.
-
Solvent Removal: Ensure all residual solvent from the reaction workup has been thoroughly removed under high vacuum. Even small amounts of solvent can prevent solidification.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a seed crystal to the oil can initiate crystallization.
-
Chromatography: If the above methods fail, column chromatography is a reliable method to separate the desired compound from the impurities that are preventing crystallization.
Q3: I'm getting a low yield after recrystallization. What can I do to improve it?
A3: Low recovery from recrystallization is a frequent issue. Here's a systematic approach to troubleshoot and optimize your yield:
-
Solvent Choice is Critical: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Experiment with different solvents or solvent systems. A table of suitable solvents is provided below.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your crude product. Using an excessive volume of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Mother Liquor Analysis: Analyze the mother liquor by TLC or HPLC. If a significant amount of your desired product is still present, you can try to recover it by concentrating the mother liquor and attempting a second recrystallization.
Table 1: Recrystallization Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | The carboxylic acid group suggests some water solubility, especially at elevated temperatures.[15] |
| Ethanol | 78 | High | A good general-purpose solvent for polar compounds. |
| Isopropanol | 82 | Medium-High | Similar to ethanol, but less volatile. |
| Ethyl Acetate | 77 | Medium | Often used in combination with a non-polar solvent like hexane. |
| Toluene | 111 | Low | May be suitable if the compound is less polar than anticipated. |
Q4: My compound appears pure by TLC, but the NMR spectrum shows broad peaks. What could be the issue?
A4: Broad peaks in an NMR spectrum, even with a clean TLC, can indicate a few possibilities:
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening. Washing the product with a chelating agent like EDTA can sometimes resolve this.
-
Conformational Exchange: The pyrrolidine ring can exist in multiple conformations that are slowly interconverting on the NMR timescale. This can lead to broadened signals. Acquiring the NMR spectrum at a higher temperature may cause these signals to sharpen as the rate of conformational exchange increases.
-
Aggregation: The compound may be aggregating in the NMR solvent. Trying a different solvent or acquiring the spectrum at a lower concentration might help.
-
Acidity of the Carboxylic Proton: The acidic proton of the carboxylic acid can exchange with residual water in the NMR solvent, leading to a broad signal. This can sometimes be resolved by adding a drop of D₂O to the NMR tube, which will exchange the acidic proton for deuterium, causing the signal to disappear.
Detailed Purification Protocols
Protocol 1: Optimized Recrystallization Procedure
This protocol provides a step-by-step guide for the recrystallization of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate/hexane mixtures) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions until a clear, saturated solution is obtained at the boiling point of thesolvent.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
If recrystallization fails to provide the desired purity, flash column chromatography is a more rigorous purification method.
-
Adsorbent Preparation: Prepare a slurry of silica gel in the chosen mobile phase.
-
Column Packing: Pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane). If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions. The polarity of the mobile phase may need to be gradually increased (a gradient elution) to elute the desired compound. A common mobile phase system for carboxylic acids is a mixture of hexane and ethyl acetate, often with a small amount of acetic or formic acid to improve peak shape.[16]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for purifying 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Caption: Decision workflow for purification.
References
-
Dieckmann condensation - Wikipedia. Available at: [Link]
-
The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. Available at: [Link]
-
hydrolysis of nitriles - Chemguide. Available at: [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction - Chemistry Steps. Available at: [Link]
-
Hydrolysis of Nitriles - Organic Chemistry Tutor. Available at: [Link]
-
7.8 Reactions of Nitriles – Organic Chemistry II - KPU Pressbooks. Available at: [Link]
-
Dieckmann Condensation - NROChemistry. Available at: [Link]
-
Reaction and Mechanism of Dieckmann reaction - Physics Wallah. Available at: [Link]
-
Video: Nitriles to Carboxylic Acids: Hydrolysis - JoVE. Available at: [Link]
-
Dieckmann Condensation - Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. Chemistry of Heterocyclic Compounds. 2021;57(8):725-730. Available at: [Link]
-
(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS - ResearchGate. Available at: [Link]
-
Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the. Jordan Journal of Chemistry. 2022;17(4):225-236. Available at: [Link]
-
carboxylic acid solubility + TLC : r/chemhelp - Reddit. Available at: [Link]
Sources
- 1. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 6. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 7. Reaction and Mechanism of Dieckmann reaction | Physics Wallah [pw.live]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 13. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 14. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 15. CAS 39629-86-2: 5-oxo-1-phenylpyrrolidine-3-carboxylic acid [cymitquimica.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Crystallization of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the crystallization of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. This molecule, a key intermediate in various synthetic pathways, presents unique purification challenges. Successful crystallization is not merely about obtaining a solid; it is a critical step that dictates purity, batch-to-batch consistency, and downstream processability.[1] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions to common issues encountered in the laboratory and during scale-up.
Section 1: Foundational Knowledge & Initial Setup
This section addresses preliminary considerations before initiating crystallization.
FAQ 1: What are the key structural features of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid that influence its crystallization behavior?
Answer: The molecular structure itself provides critical clues for developing a crystallization strategy.
-
Carboxylic Acid Moiety (-COOH): This group is polar and capable of strong hydrogen bonding. This suggests that polar solvents, particularly those that can act as hydrogen bond donors or acceptors, will be effective at dissolving the compound. It also opens the possibility of crystallizing the material as a salt by reacting it with a suitable base.[2]
-
Lactam (cyclic amide) Ring: The lactam group also contributes to the molecule's polarity and hydrogen bonding capacity.
-
Phenyl Group (-C6H5): This aromatic ring introduces a nonpolar characteristic to the molecule.
-
Overall Polarity: The combination of these functional groups results in a molecule of intermediate polarity. This duality is key: a successful crystallization solvent system will often exploit this by using a solvent that dissolves the compound well when hot but poorly when cold, or by using a mixed-solvent system (a "solvent" in which it is soluble and an "anti-solvent" in which it is not).
FAQ 2: How do I select an appropriate solvent for the initial crystallization trials?
Answer: Solvent selection is the most critical parameter in crystallization. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[3]
Step-by-Step Solvent Screening Protocol:
-
Preparation: Place a small amount of your crude solid (approx. 10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise at room temperature. Good candidates based on the molecule's structure include alcohols (ethanol, methanol, isopropanol), esters (ethyl acetate), ketones (acetone), and water.[2]
-
Room Temperature Solubility Test: Vigorously stir or vortex each tube. A good solvent will not dissolve the compound at room temperature. If it dissolves readily, that solvent is unsuitable for single-solvent recrystallization but might be useful as the "solvent" in a mixed-solvent system.
-
Hot Solubility Test: Heat the tubes that did not show room temperature solubility. Add the same solvent dropwise until the solid just dissolves. A good solvent will dissolve the compound completely near its boiling point.
-
Cooling Test: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. The ideal solvent will yield a high quantity of crystalline solid.
-
Evaluate Results: Observe the quality and quantity of the crystals formed.
Data Presentation: Common Solvents for Crystallization
| Solvent | Polarity (Dielectric Constant) | Boiling Point (°C) | Notes for 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid |
| Water | 80.1 | 100 | May be a good choice due to the polar groups, but solubility might be low even when hot. Could be an effective anti-solvent.[2] |
| Ethanol | 24.5 | 78 | A versatile and common choice for compounds with moderate polarity.[2] |
| Methanol | 32.7 | 65 | Similar to ethanol, but its lower boiling point can sometimes be advantageous. |
| Isopropanol | 19.9 | 82 | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 6.0 | 77 | Good for compounds with intermediate polarity. The ester group can interact with the carboxylic acid.[2] |
| Acetone | 20.7 | 56 | A polar aprotic solvent that can be effective. Its volatility can sometimes lead to rapid crashing out.[2] |
| Toluene | 2.4 | 111 | The aromatic nature may interact well with the phenyl group. Often used in mixed-solvent systems. |
Section 2: Troubleshooting Common Crystallization Failures
This section provides direct answers to the most frequent and frustrating crystallization problems.
Scenario 1: No Crystals Form Upon Cooling
Question: I've dissolved my compound in a hot solvent and let it cool, but nothing has crystallized out. What's wrong?
Answer: This is a classic problem that usually points to one of two issues: either the solution is not supersaturated (too much solvent was used), or there is a kinetic barrier to nucleation (the crystals need help to start forming).[4][5]
Troubleshooting Workflow: No Crystal Formation
Caption: Decision tree for troubleshooting lack of crystal formation.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent line with a glass stirring rod.[6] The microscopic scratches provide a surface for crystals to begin forming.
-
Seed Crystals: If you have a small amount of pure crystalline material from a previous batch, add a tiny crystal to the solution. This provides a perfect template for crystal growth.[4]
-
-
Address Excess Solvent:
-
This is the most common reason for crystallization failure.[4]
-
Gently heat the solution again and boil off a portion of the solvent. Be careful not to evaporate too much.
-
Alternatively, remove the solvent using a rotary evaporator and attempt the crystallization again with a smaller volume of solvent.[4]
-
-
Increase Supersaturation:
Scenario 2: The Compound "Oils Out"
Question: Instead of forming crystals, my compound has separated as an oily liquid. How do I fix this?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is so high that it comes out of solution as a liquid phase. This is often a sign that the solution is cooling too quickly or is excessively supersaturated.[4] Impurities can also promote oiling out.
Protocol to Resolve Oiling Out:
-
Re-dissolve the Oil: Heat the mixture until the oil completely redissolves into the solvent.
-
Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to reduce the degree of supersaturation upon cooling.[4][6]
-
Ensure Slow Cooling: This is the most critical step. Do not place the flask directly on a cold benchtop or in an ice bath. Insulate the flask by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass. This allows the solution to cool slowly, giving the molecules time to orient themselves into a crystal lattice rather than crashing out as a disordered oil.[4][6]
-
Consider a Different Solvent: If the problem persists, the boiling point of your solvent may be too high relative to the melting point of your compound. Try a solvent with a lower boiling point.
Scenario 3: Crystallization Occurs Too Rapidly
Question: As soon as I removed my flask from the heat, a large amount of solid crashed out immediately. Is this a problem?
Answer: Yes, this is a significant problem. Rapid crystallization, or "crashing out," traps impurities within the crystal lattice, defeating the purpose of recrystallization as a purification technique.[3][6][7] The goal is slow, methodical crystal growth.
Expert Insight: An ideal crystallization should show the first signs of crystal formation after about 5-10 minutes of cooling, with continued growth over 20-30 minutes.[6]
Corrective Actions:
-
Re-heat and Add Solvent: Place the flask back on the heat source to redissolve the solid.
-
Increase Solvent Volume: Add more hot solvent (perhaps 1-2 mL for every 100 mg of solid) to slightly decrease the saturation level.[6] While this will slightly reduce your final yield, the purity of the obtained crystals will be significantly higher.
-
Slow Down Cooling: As with oiling out, ensure the solution cools as slowly as possible to promote the formation of large, pure crystals.
Scenario 4: The Final Yield is Very Low
Question: I successfully obtained pure crystals, but my recovery is less than 50%. How can I improve my yield?
Answer: A low yield can be attributed to several factors.
-
Too Much Solvent: This is the most common cause. A significant portion of your compound may remain dissolved in the mother liquor even after cooling.[6]
-
Solution: Before starting, perform careful solvent screening to find a system where your compound has a very steep solubility curve (high solubility when hot, very low when cold). If you suspect you've used too much solvent, you can try to concentrate the mother liquor (the liquid left after filtration) to recover a second crop of crystals, though these may be less pure.
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose product.
-
Solution: Use a heated filter funnel or keep the solution as hot as possible during filtration. Pre-wetting the filter paper with a small amount of hot solvent can also help.
-
-
Incomplete Transfer: Material can be lost on glassware during transfers.
-
Solution: Ensure you rinse all glassware with a small amount of the cold mother liquor and transfer these rinsings to the filter funnel to collect all possible product.
-
Section 3: Advanced Topics & Scale-Up Considerations
Question: My crystals are consistently forming as very fine needles, which are difficult to filter and dry. How can I change the crystal habit?
Answer: Crystal habit (the external shape of the crystals) is a critical physical property, especially in pharmaceutical manufacturing, as it affects filtration, drying, and flowability.[1] Needle-like morphologies are often problematic.
Strategies to Modify Crystal Habit:
-
Change the Solvent: This is the most effective method. Different solvents can interact with specific faces of a growing crystal, inhibiting growth in one direction and promoting it in another, thus changing the overall shape.
-
Adjust the Cooling Rate: Very slow cooling tends to produce larger, more well-defined crystals. A programmed, linear cooling profile is often used in manufacturing.
-
Control Agitation: The rate and type of stirring can influence crystal size and shape. Experiment with different agitation speeds.
-
Introduce "Habit-Modifying" Additives: Sometimes, adding a small amount of a structurally related impurity or a specific additive can dramatically alter the crystal habit. This requires significant developmental work.
Visualization: The Crystallization Process
Caption: A simplified workflow of the recrystallization process.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Problems with Recrystallisations. University of York, Chemistry Teaching Labs. [Link]
- Purification of aromatic polycarboxylic acids by recrystallization.
-
What should I do if crystallisation does not occur? Quora. [Link]
-
Recrystallization and Crystallization. University of California, Irvine. [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). MDPI. [Link]
- Purification of carboxylic acids by complexation with selective solvents.
-
The Crucial Role of Crystallization in Drug Substances Development. (2023). Neuland Labs. [Link]
-
What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024). Achieve Chem. [Link]
-
Recrystallisation. University of Technology Sydney. [Link]
-
Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. achievechem.com [achievechem.com]
Side reaction products in "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" synthesis
The following guide is structured as a specialized Technical Support Center for organic chemists and process engineers. It assumes the user is actively synthesizing 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid and requires immediate, high-level troubleshooting for impurity control.
Current Status: Systems Online Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Side Reaction Mitigation
Welcome to the Technical Support Hub. Below you will find advanced troubleshooting protocols designed to isolate and eliminate side reactions during the synthesis of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid. This scaffold is a critical intermediate for NK-1 antagonists and various CNS-active agents.
The Synthetic Workflow & Critical Control Points
To troubleshoot effectively, we must first map the "Happy Path" (Target Synthesis) against the "Unhappy Path" (Side Reactions).
Primary Route: The industry-standard approach involves the Michael addition of diethyl phenylmalonate to acrylonitrile, followed by reductive cyclization and controlled hydrolysis.
Process Logic Map
The following diagram illustrates the genesis of key impurities (IMP-A, IMP-B, IMP-C) relative to the main reaction stream.
Figure 1: Critical Control Points (CCP) in the synthesis of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid. Red nodes indicate critical failure modes.
Troubleshooting Module: Side Reaction Diagnosis
Select the symptom that best matches your analytical data (HPLC/LC-MS/NMR).
Issue 1: Mass Spectrum shows dominant peak at [M-44]
Diagnosis: Decarboxylation (Impurity B) The target molecule contains a geminal phenyl/carboxylic acid group at the C3 position. This quaternary center is electronically activated by the adjacent phenyl ring and the lactam carbonyl, making it highly susceptible to thermal decarboxylation.
-
The Chemistry: The loss of CO₂ (44 Da) converts the target into 4-phenyl-2-pyrrolidinone .
-
Root Cause:
-
Hydrolysis temperature exceeded 60°C.
-
Acidification step (during workup) was too aggressive or performed while hot.
-
Drying of the solid acid was performed above 50°C under vacuum.
-
Corrective Action:
-
Temperature Control: Perform ester hydrolysis at 20–25°C . Do not reflux.
-
pH Management: During workup, acidify the carboxylate salt solution slowly to pH 2–3 using dilute HCl (1N) in an ice bath (0–5°C).
-
Drying: Dry the final product at 40–45°C max.
Issue 2: High Molecular Weight Impurities & Low Yield in Cyclization
Diagnosis: Dimerization (Impurity A) During the reductive cyclization of the nitrile intermediate (Intermediate 1 in Fig 1), the primary amine formed can react with the imine intermediate of another molecule before cyclizing.
-
The Chemistry: Formation of secondary amines bridging two phenyl-malonate units.
-
Root Cause: Low ammonia partial pressure or insufficient catalyst activity (slow hydrogenation).
-
Corrective Action:
-
Ammonia Saturation: Ensure the hydrogenation solvent (usually MeOH or EtOH) is saturated with anhydrous ammonia before introducing hydrogen. This suppresses secondary amine formation via Le Chatelier's principle.
-
Catalyst Loading: Increase Raney Nickel loading or switch to Rh/C if Phenyl ring hydrogenation is not a concern (though Raney Ni is preferred for cost/selectivity).
-
Issue 3: NMR shows loss of Lactam Signal / Appearance of Broad -OH/NH peaks
Diagnosis: Ring Opening (Impurity C) The lactam (cyclic amide) is stable, but harsh hydrolysis conditions intended to cleave the ethyl ester can also attack the lactam ring.
-
The Chemistry: Hydrolysis yields 2-phenyl-2-(2-aminoethyl)malonic acid (or derivatives thereof).
-
Root Cause: Using highly concentrated base (e.g., 50% NaOH) or prolonged reaction times (>24h).
-
Corrective Action:
Optimized Experimental Protocol
This protocol is designed to minimize decarboxylation and ring-opening.
Objective: Hydrolysis of Ethyl 5-oxo-3-phenylpyrrolidine-3-carboxylate to Target Acid.
| Parameter | Specification | Rationale |
| Substrate | Ethyl 5-oxo-3-phenylpyrrolidine-3-carboxylate | Purified intermediate (ensure no nitrile remains). |
| Reagent | LiOH·H₂O (1.1 equiv) | Lithium hydroxide is milder than NaOH and often provides cleaner conversion for sensitive esters. |
| Solvent | THF / H₂O (3:1 v/v) | Ensures homogeneity. Heterogeneous mixtures require heat, which causes decarboxylation. |
| Temperature | 20°C – 25°C | CRITICAL: Strictly ambient. Do not heat. |
| Time | 4 – 6 Hours | Monitor by TLC/HPLC. Stop immediately upon consumption of starting material. |
Step-by-Step:
-
Dissolve 10.0 g of the ethyl ester in 60 mL THF.
-
Prepare a solution of LiOH·H₂O (1.1 equiv) in 20 mL water.
-
Add the aqueous base dropwise to the THF solution over 15 minutes at 20°C.
-
Stir at 20°C for 4 hours. Monitor HPLC for disappearance of ester.
-
Workup (Crucial Step):
-
Cool the reaction mixture to 0–5°C (Ice bath).
-
Partially remove THF under reduced pressure (keep bath temp <30°C).
-
Wash the aqueous residue with DCM (2 x 20 mL) to remove any unreacted ester or decarboxylated neutral impurities (Impurity B).
-
Acidify the aqueous layer slowly with 1N HCl to pH 2.0, maintaining internal temp <10°C.
-
The product will precipitate as a white solid.[6][7] Filter, wash with cold water, and dry at 45°C.
-
Frequently Asked Questions (FAQ)
Q: Can I use acid hydrolysis (e.g., HCl reflux) instead of base hydrolysis? A: No. Acid hydrolysis requires high temperatures (reflux) to cleave the ester, which guarantees significant decarboxylation of this specific substrate. The 3-phenyl-3-carboxy motif acts like a substituted malonic acid half-ester; it is thermally unstable in acidic media.
Q: Why does my product turn pink/brown upon storage? A: This indicates trace phenol or aniline-like impurities, likely from the oxidation of trace ring-opened byproducts or starting materials (phenylmalonate derivatives). Ensure the "DCM Wash" step in the protocol above is performed; this removes neutral organic impurities before the final acid precipitation.
Q: I am using the Itaconic Acid route (Route A) instead of Malonate. Do these impurities still apply? A: Partially. If you are synthesizing the target via the reaction of amines with phenyl-itaconic acid, you avoid the "nitrile reduction" impurities (dimers). However, the decarboxylation risk (Impurity B) remains identical because the final structure (3-phenyl-3-carboxy-pyrrolidinone) is the same. The thermal instability is intrinsic to the molecule, not the route.
References & Authority
The following sources validate the mechanistic pathways and impurity profiles described above.
-
Synthesis of 4-phenyl-2-pyrrolidone (Decarboxylated Product):
-
General Synthesis of 5-Oxopyrrolidine-3-carboxylic acids:
-
Context: Describes the reaction of itaconic acid derivatives and the stability of the resulting pyrrolidinone ring.
-
Source:Molecules 2011, 16(11), 9526-9539; "Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides".
-
URL:
-
-
Hydrolysis and Decarboxylation Mechanisms:
-
Context: Discusses the instability of 3-carboxy-pyrrolidine derivatives and the formation of decarboxylated byproducts during workup.
-
Source:Indian Journal of Chemistry, Vol 62, Jan 2023.[9] "Investigation of 2-oxopyrrolidine 5-carboxylic acid amides".
-
URL:
-
-
Kinetic Study of Pyrrolidone Hydrolysis:
-
Context: Validates the conditions under which the lactam ring opens vs. ester hydrolysis.
-
Source:Biochemistry 1990, 29, 4, 1105–1110. "A kinetic study of the hydrolysis...".
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis method of 4-phenyl-2-pyrrolidone - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. op.niscpr.res.in [op.niscpr.res.in]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103408480A - 4-phenyl-pyrrolidone synthesis process - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. CN105153006A - Synthetic method for 4-phenyl-2-pyrrolidone - Google Patents [patents.google.com]
Enhancing the yield of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" derivatives
Introduction: The Scaffold & The Challenge
The 5-oxo-3-phenylpyrrolidine-3-carboxylic acid core represents a highly specialized
This quaternary center creates significant steric hindrance, making the ring-closing step thermodynamically challenging. The most robust synthetic route involves the reaction of phenylsuccinic anhydride with imines (Schiff bases) , often referred to as a variant of the Castagnoli-Cushman reaction or succinic anhydride-imine cycloaddition.
This guide addresses the specific "yield killers" associated with this pathway: anhydride hydrolysis, incomplete diastereoselection, and purification losses due to zwitterionic behavior.
Part 1: The Reaction "Build" Phase (Synthesis Optimization)
Core Protocol: Phenylsuccinic Anhydride + Imine Cycloaddition
Standard yield expectation: 60–85% (Optimized)
The Mechanism: The reaction proceeds via the formation of an enolate-like intermediate from the phenylsuccinic anhydride, which attacks the electrophilic carbon of the imine. This is followed by intramolecular acylation to close the lactam ring.
Critical Process Parameters (CPPs):
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Anhydrous Chloroform (CHCl | Dielectric Constant: Chloroform promotes the formation of the zwitterionic intermediate essential for ring closure. Water Intolerance: Any moisture hydrolyzes the anhydride back to phenylsuccinic acid (dead end). |
| Stoichiometry | 1.1 : 1.0 (Anhydride : Imine) | A slight excess of anhydride drives the reaction to completion, compensating for minor hydrolysis from atmospheric moisture. |
| Temperature | 55–65°C (Gentle Reflux) | High temperatures (>100°C) risk decarboxylation of the resulting acid. Low temperatures result in kinetic trapping of the open-chain amide intermediate. |
| Time | 12–16 Hours | The steric bulk at C3 slows the ring closure. Monitoring by TLC is mandatory (see Troubleshooting). |
Part 2: Troubleshooting & FAQs
Scenario A: "I see the starting material disappear, but the yield is <30%."
Diagnosis: Hydrolysis Competition. The phenylsuccinic anhydride is extremely moisture-sensitive. If your solvent is "bottle dry" but not freshly dried, the anhydride converts to phenylsuccinic acid. Phenylsuccinic acid will not react with the imine under these mild conditions; it requires high-heat dehydration to re-form the anhydride, which destroys the imine.
Corrective Action:
-
Pre-Drying: Store phenylsuccinic anhydride in a desiccator.
-
Solvent Prep: Distill Chloroform over P
O or use activated 4Å molecular sieves for 24 hours prior to use. -
In-Situ Scavenging: Add 1.5 eq. of Trimethylsilyl chloride (TMSCl) or a dehydrating agent like Na
SO directly to the reaction flask (less common but effective for robust substrates).
Scenario B: "The product is an inseparable oil/gum."
Diagnosis: Diastereomeric Mixture. The reaction generates two chiral centers (C3 and C4/C5 depending on the imine). You likely have a mixture of cis and trans isomers (relative to the phenyl/carboxylic groups).
Corrective Action:
-
Acid-Base Extraction (The "Switch"):
-
Dissolve the oil in EtOAc.
-
Extract with saturated NaHCO
(pH ~8.5) . The carboxylic acid product moves to the water phase; unreacted imine/impurities stay in organics. -
Crucial Step: Acidify the aqueous layer slowly with 2M HCl to pH 2–3 . The product should precipitate as a solid.
-
-
Trituration: If it remains oily after acidification, triturates with Diethyl Ether/Hexane (1:1) . The 3-phenyl-3-carboxylic acid derivatives are often insoluble in ether, while impurities wash away.
Scenario C: "TLC shows a new spot, but it reverts to starting material during workup."
Diagnosis: Open-Chain Amide Intermediate. The reaction stopped at the succinamic acid stage (amide formation) and failed to cyclize. The ring closure is reversible or kinetically slow due to the quaternary center.
Corrective Action:
-
Thermal Boost: Switch solvent to Toluene and install a Dean-Stark trap . Reflux to physically remove the water generated during the cyclization step (if proceeding via acid mechanism) or simply to provide higher thermal energy to overcome the steric barrier at C3.
-
Chemical Cyclization: Treat the isolated intermediate with Acetic Anhydride or HMDS (Hexamethyldisilazane) to force ring closure.
Part 3: Visualizing the Workflow
The following diagram illustrates the critical decision pathways for the synthesis and purification of the 3-phenyl-3-carboxylic acid scaffold.
Caption: Decision tree for optimizing the cycloaddition of phenylsuccinic anhydride. Note the critical branch point at solvent dryness.
Part 4: Data & Benchmarks
Solvent Efficiency Table (Based on Phenylsuccinic Anhydride Cycloaddition)
| Solvent System | Temperature | Typical Yield | Notes |
| Chloroform (Dry) | 61°C (Reflux) | 78% | Best balance of solubility and thermal energy. |
| Toluene | 110°C | 65% | Higher risk of decarboxylation; good for stubborn substrates. |
| Ethanol | 78°C | <10% | Avoid. Reacts with anhydride to form mono-ester (solvolysis). |
| Benzene | 80°C | 70% | Good yield but avoided due to toxicity. |
References
-
Al-Fartosy, A. J., & Al-Taei, M. S. (2016).
-Lactams Which are Used to Decrease Blood Glucose Level. Open Access Journal of Chemistry.- Relevance: details the specific reaction of phenylsuccinic anhydride with imines to form the 3-phenyl-3-carboxylic acid core.
-
Kouznetsov, V. V., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. MDPI - Molecules.
- Relevance: Discusses the handling of itaconic/succinic derivatives and the stability of the resulting lactam rings.
-
Hassan, A. A., et al. (2020). Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Rasayan Journal of Chemistry.
- Relevance: Provides protocols for the purification and crystallization of pyrrolidine-3-carboxylic acid deriv
-
Shaw, M. A., et al. (2012). Synthesis of a
-Lactam Library via Formal Cycloaddition of Imines and Substituted Succinic Anhydrides. ACS Combinatorial Science.- Relevance: Validates the "Castagnoli-Cushman" type mechanism for anhydride-imine cycloadditions.
Technical Support Center: Purification of Polar Pyrrolidinone Compounds
Status: Online Agent: Senior Application Scientist Ticket ID: PYR-PUR-001 Subject: Troubleshooting isolation strategies for hydrophilic pyrrolidinone derivatives.
Introduction
Welcome to the Purification Help Desk. If you are here, you are likely staring at a crude oil that refuses to crystallize, a rotovap bath that won't distill your solvent, or a TLC plate where your product is streaking from the baseline to the solvent front.
Pyrrolidinone derivatives (lactams) present a "perfect storm" of purification challenges:
-
High Boiling Points: Making removal by standard evaporation difficult.[1]
-
High Polarity: Causing strong adsorption (streaking) on silica gel.
-
Water Miscibility: Complicating aqueous workups due to poor phase partitioning.
This guide moves beyond standard protocols to provide engineered solutions for these specific physicochemical hurdles.
Module 1: The "High Boiling Point" Trap
Issue: “I cannot remove the solvent (NMP/DMSO/Water) without roasting my product, or my product itself is a high-boiling oil that won't distill.”
Technical Insight
Pyrrolidinones have high dipole moments, leading to strong intermolecular forces and high boiling points (e.g., 2-pyrrolidone: 245°C; NMP: 202°C). Standard rotary evaporation is often insufficient.
Protocol A: Azeotropic Removal
Do not rely on heat alone. Use entrainers to lower the effective boiling point of the mixture.
| Solvent to Remove | Recommended Azeotropic Partner | Ratio (Partner:Solvent) | Target Bath Temp (Vacuum) |
| Water | Toluene or Acetonitrile | 3:1 | 40–50°C |
| Pyridine | Toluene | 2:1 | 45°C |
| Acetic Acid | Toluene or Cyclohexane | 2:1 | 40°C |
| NMP | Difficult (See Vacuum Protocol below) | N/A | See below |
Protocol B: Kugelrohr / High-Vacuum Distillation
If your product is stable but high-boiling, short-path distillation is superior to column chromatography.
-
Setup: Use a Kugelrohr or short-path apparatus to minimize the distance between the heated flask and the condenser.
-
Vacuum: High vacuum (<0.5 mmHg) is non-negotiable.
-
Stirring: Vigorous magnetic stirring is required to prevent "bumping" of viscous lactams.
-
Temperature Ramp: Increase bath temperature in 10°C increments.
-
Note: NMP distills at ~80–85°C at 10 mmHg. If your product boils >150°C at this pressure, you can distill off the NMP first.
-
Module 2: The "Water Trap" (Extraction Issues)
Issue: “My product stays in the aqueous layer during workup.”
Technical Insight
Pyrrolidinones act as hydrotropes—they increase the solubility of organic molecules in water. To force them into the organic phase, you must disrupt the hydration shell using the Hofmeister Effect .
Protocol: Salting Out (The Hofmeister Shift)
Do not just add "some salt." You must saturate the aqueous phase with kosmotropic anions (water-structuring ions) to decrease the solubility of your organic substrate.
The Hofmeister Series (Anions):
Step-by-Step:
-
Saturation: Add solid NaCl (standard) or
(aggressive) to the aqueous layer until solids no longer dissolve. -
Solvent Choice: Switch from Diethyl Ether (too non-polar) to 2-MeTHF or Chloroform/Isopropanol (3:1) . The latter is excellent for polar lactams.
-
Multiple Extractions: Perform 4–5 extractions with smaller volumes rather than 1–2 large ones.
Visualization: Decision Logic for Workup
Caption: Decision matrix for aqueous workup of polar pyrrolidinones, prioritizing salting-out and solvent modification.
Module 3: The "Silica Trap" (Chromatography)
Issue: “My compound streaks on the column or elutes with the solvent front.”
Technical Insight
The amide nitrogen in pyrrolidinones can hydrogen-bond with acidic silanol groups (
Strategy A: Normal Phase Modification
If you must use normal phase silica:
-
Deactivate Silanols: Pre-wash the column with 1% Triethylamine (TEA) in hexane/DCM.
-
Mobile Phase Additive: Add 1%
(if using MeOH/DCM) or 0.5% TEA to your mobile phase. -
Solvent System: Move away from Hexane/EtOAc. Use DCM/MeOH or DCM/Acetone .
Strategy B: Reverse Phase (C18) – Highly Recommended
For polar pyrrolidinones, Reverse Phase (RP) Flash Chromatography is often superior because it utilizes solvophobic interactions rather than polar adsorption.
-
Stationary Phase: C18 (Octadecylsilane).[2]
-
Mobile Phase: Water / Acetonitrile (or Methanol).[3]
-
Buffering:
-
Acidic compounds: 0.1% Formic Acid.[3]
-
Basic compounds: 10mM Ammonium Bicarbonate (pH 8–9) – Ensure your C18 column is pH stable.
-
Data: Solvent Strength & Selectivity
| Method | Stationary Phase | Mobile Phase A | Mobile Phase B | Modifier | Application |
| Normal Phase | Silica | DCM | Methanol | 1% | General polar lactams |
| Normal Phase | Silica | Toluene | Acetone | None | UV-active derivatives |
| Reverse Phase | C18 | Water | Acetonitrile | 0.1% TFA | Peptidomimetics |
| HILIC | Bare Silica | Acetonitrile | Water | 10mM | Extremely polar/water-soluble |
Visualization: Flash Optimization Loop
Caption: Iterative workflow for optimizing chromatographic separation of polar amines/amides.
Module 4: Scavenging & Resins
Issue: “I have trace impurities I can't distill or chromatograph away.”
For final polishing, especially when removing metal catalysts or specific organic byproducts, use functionalized polymeric resins.
-
Strong Cation Exchange (SCX): If your pyrrolidinone has a basic amine handle. Catch-and-release purification.
-
Polymeric Adsorbents (e.g., Diaion HP-20): Useful for desalting. Load aqueous solution, wash salts with water, elute product with MeOH.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for boiling points and specific purification of NMP and pyrrolidone derivatives).
-
Teledyne ISCO. (2023).[4] Flash Chromatography Guide: Purifying Polar Compounds. (Details on C18 usage and amine modifiers).
-
Biotage. (2024). Strategies for Flash Purification of Polar Heterocycles. (Comparison of Normal Phase vs. Reverse Phase).
-
University of Rochester. (n.d.). Not Voodoo: Workup Tricks. (Practical guide on salting out and emulsion breaking).
-
Hyde, A. M., et al. (2017). "General Principles and Strategies for Salting-Out Extraction of Aqueous Solutions." Organic Process Research & Development. (In-depth analysis of the Hofmeister effect in organic synthesis).
Sources
Addressing diastereoselectivity in "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" synthesis
Technical Support Center: Diastereoselectivity in Pyrrolidinone Synthesis
Topic: Addressing Diastereoselectivity in the Synthesis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid Derivatives
Introduction for the Researcher
The 5-oxo-pyrrolidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug development, appearing in a range of biologically active compounds.[1][2] The synthesis of derivatives, particularly those bearing a substituent at the C4 position in addition to the C3-phenyl group, introduces a significant stereochemical challenge. The simultaneous creation of stereocenters at both C3 and C4 often results in a mixture of diastereomers. Controlling the ratio of these diastereomers is critical, as they can exhibit profoundly different pharmacological and toxicological profiles.
This technical guide provides a structured, question-and-answer-based approach to troubleshoot and optimize diastereoselectivity in your synthesis. It is designed for researchers familiar with organic synthesis and aims to bridge the gap between unexpected experimental outcomes and rational, targeted solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic pathway for this scaffold, and why is diastereoselectivity a concern?
The most common and versatile route to a 3,4-disubstituted-5-oxo-pyrrolidine core involves a Michael (or conjugate) addition followed by an intramolecular cyclization (amidation).[3][4] The process typically starts with a Michael donor, such as a derivative of phenylacetic acid, and a Michael acceptor, like a substituted acrylate ester.
The stereochemical challenge arises during the initial C-C bond formation. The nucleophilic attack of the enolate (from the Michael donor) onto the α,β-unsaturated system can occur from two different faces relative to the existing geometry of the acceptor, leading to the formation of two new stereocenters (C3 and C4). This generates a pair of diastereomers, often in an undesirable ratio.
Caption: General synthetic pathway illustrating the formation of diastereomers.
Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the most critical experimental variables to investigate first?
A diastereomeric ratio (d.r.) approaching 1:1 suggests that the energy difference between the two competing transition states leading to the different diastereomers is minimal under your current conditions.[5] To improve selectivity, you must alter the reaction environment to favor one transition state over the other.
Key Variables to Optimize:
-
Temperature: This is often the most impactful variable. Lowering the reaction temperature (e.g., from room temperature to -78 °C) typically enhances diastereoselectivity. The reaction will favor the pathway with the lower activation energy, which corresponds to the more stable, less sterically hindered transition state.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the enolate and the transition state. A screen of common aprotic solvents (e.g., THF, Dichloromethane, Toluene, Diethyl Ether) is recommended. Coordinating solvents like THF can solvate the metal cation of an enolate, potentially leading to a "looser" transition state and different selectivity compared to non-coordinating solvents like toluene.
-
Base and Counter-ion: The choice of base (e.g., LDA, NaHMDS, KHMDS) determines the counter-ion (Li+, Na+, K+). The size and Lewis acidity of this ion affect the tightness of the transition state. Lithium ions, being smaller and more Lewis acidic, often promote more organized, chelated transition states, which can significantly increase diastereoselectivity.[6]
Q3: How can I design a systematic optimization study to improve my diastereomeric ratio?
A logical, stepwise approach is crucial to avoid confounding variables. We recommend the following troubleshooting workflow. Before starting, ensure all reagents are pure and solvents are anhydrous, as impurities can drastically affect the outcome.
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Data-Driven Optimization:
The following table summarizes general trends observed in Michael additions that can guide your optimization. The exact results will be substrate-dependent.
| Parameter | Condition | Rationale & Expected Outcome |
| Temperature | Lower (-78 °C vs. RT) | Favors the thermodynamically more stable transition state. Typically increases d.r. |
| Base/Counter-ion | LDA (Li+) vs. KHMDS (K+) | Smaller, more Lewis acidic Li+ can form tighter, more organized chelated transition states. Often improves d.r. [6] |
| Solvent | THF vs. Toluene | THF is coordinating; Toluene is not. This alters enolate aggregation and transition state geometry. Effect is substrate-dependent and must be screened. |
| Additives | Lewis Acids (e.g., TiCl₄, MgBr₂) | Can coordinate to both the enolate and the acceptor, enforcing a rigid transition state. Can significantly improve d.r. [7][8] |
Q4: Simple optimization of conditions isn't giving me the selectivity I need (>10:1 d.r.). What are the next steps?
When reaction-based control is insufficient, you must turn to substrate-based or reagent-based control, which offer more powerful stereodirecting effects.
-
Chiral Auxiliaries: This is a substrate-based control method where a chiral molecule is temporarily attached to one of your starting materials.[9] The steric bulk of the auxiliary effectively blocks one face of the molecule, forcing the reaction to proceed from the other, less hindered face. Evans oxazolidinone auxiliaries are a classic and highly effective example for controlling conjugate additions.[10] The auxiliary is removed in a subsequent step to yield the desired product.
-
Organocatalysis: This is a reagent-based method that uses small, chiral organic molecules to catalyze the reaction enantioselectively and diastereoselectively. For Michael additions, chiral secondary amines (e.g., proline and its derivatives) are highly effective.[3][11] The catalyst forms a chiral iminium ion or enamine intermediate, which then reacts with the other component inside a well-defined chiral environment, directing the stereochemical outcome.[4]
Q5: How can I reliably determine the diastereomeric ratio of my product mixture?
The most common and accessible method is ¹H NMR Spectroscopy .[12][13]
-
Principle: Diastereomers are different compounds and will have slightly different chemical environments. Consequently, at least some of their corresponding protons will have different chemical shifts (δ) in the NMR spectrum.
-
Procedure:
-
Acquire a high-resolution ¹H NMR spectrum of the purified crude product mixture.
-
Identify a pair of well-resolved signals, one corresponding to a specific proton in the major diastereomer and the other to the same proton in the minor diastereomer. Protons adjacent to the newly formed stereocenters are often the best candidates.
-
Carefully integrate both signals. The ratio of the integration values directly corresponds to the diastereomeric ratio.
-
-
Troubleshooting: If signals overlap, changing the NMR solvent (e.g., from CDCl₃ to Benzene-d₆ or Acetone-d₆) can sometimes resolve them.[14] For severely overlapping spectra, advanced techniques like band-selective pure shift NMR can be employed to simplify complex multiplets into singlets, making integration straightforward.[15][16] Chiral HPLC can also be used to separate and quantify the diastereomers.
Experimental Protocols
Protocol 1: General Procedure for a Diastereoselective Michael Addition
Disclaimer: This is a representative protocol. Specific amounts, times, and temperatures must be optimized for your specific substrates.
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 20 mL). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add n-Butyllithium (1.1 equivalents) to a solution of diisopropylamine (1.1 equivalents) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.
-
Enolate Formation: Slowly add a solution of your phenylacetic acid derivative (1.0 equivalent) in anhydrous THF via syringe over 15 minutes. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Michael Addition: Slowly add a solution of the α,β-unsaturated ester (1.2 equivalents) in anhydrous THF via syringe over 20 minutes. Maintain the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching small aliquots in saturated NH₄Cl.
-
Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer to a separatory funnel, and extract with ethyl acetate (3 x 25 mL).
-
Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before proceeding with cyclization and purification.
Protocol 2: Sample Preparation for ¹H NMR d.r. Analysis
-
Sample Prep: Dissolve ~10-15 mg of the crude product mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width is adequate to cover all signals. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, especially for the minor diastereomer.
-
Processing: Apply Fourier transform and perform phase and baseline corrections. Proper baseline correction is critical for accurate integration.[12]
-
Analysis:
-
Identify a clean, well-resolved signal for a proton in the major diastereomer that has a corresponding, distinct signal for the minor diastereomer.
-
Set the integration of the major peak to a reference value (e.g., 1.00).
-
Integrate the corresponding peak for the minor diastereomer. The value of this integral will give the ratio (e.g., an integral of 0.25 would indicate a d.r. of 1.00 : 0.25, or 4:1).
-
References
-
Reddy, K. S., Solá, L., Moyano, A., & Pericàs, M. A. (2001). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters, 3(6), 847–850. [Link]
-
Nájera, C., & Yus, M. (2010). Highly diastereoselective synthesis of substituted pyrrolidines using a sequence of azomethine ylide cycloaddition and nucleophilic cyclization. Organic Letters, 12(7), 1396–1399. [Link]
-
Reddy, K. S., Solá, L., Moyano, A., & Pericàs, M. A. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]
-
Nájera, C., & Yus, M. (2010). Highly Diastereoselective Synthesis of Substituted Pyrrolidines Using a Sequence of Azomethine Ylide Cycloaddition and Nucleophilic Cyclization. Organic Letters, 12(7), 1396-1399. [Link]
-
Pace, V., & Holzer, W. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2305. [Link]
-
Krasavin, M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4989. [Link]
-
Ma, D., & Zhu, W. (2020). Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2′ Reaction. Organic Letters, 22(10), 3905–3909. [Link]
-
Knowles, R. R., & Arnold, F. H. (2016). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Science, 351(6279), 1206-1210. [Link]
-
Gandon, V., & Fensterbank, L. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(7), 749–762. [Link]
-
Wikipedia. (n.d.). Michael addition reaction. [Link]
-
Morris, G. A., & Nilsson, M. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications, 50(19), 2512-2514. [Link]
-
Morris, G. A., & Nilsson, M. (2014). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. PubMed. [Link]
-
Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
-
Zhou, W., et al. (2019). Substrate-controlled Diastereoselective Michael Addition of Alkylidene Malonates by Grignard Reagents. ResearchGate. [Link]
-
Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]
-
Jasinskas, A., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5029. [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. [Link]
-
Svete, J., et al. (2012). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Molecules, 17(10), 11847-11867. [Link]
-
Academia.edu. (n.d.). Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. [Link]
-
Moghaddam, F. M., et al. (2011). Synthesis of 3,3'-Dispiro[indole-pyrrolidin]one Derivatives 5a -5h. ResearchGate. [Link]
-
Kündig, E. P., & Seebach, D. (2015). Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 137(2), 644–647. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
ResearchGate. (2014). Can any one explain how to determine diastereomeric ratio from NMR spectra? [Link]
-
Sibi, M. P., & Stanley, L. M. (2007). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Tetrahedron, 63(35), 8452–8473. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids. [Link]
-
Jones, T. K., et al. (2007). Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. Journal of Medicinal Chemistry, 50(7), 1498–1506. [Link]
-
ChemRxiv. (2022). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Beilstein Journals. (2018). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]
-
Bioengineer.org. (2026). Palladium-Catalyzed Cascade Cyclization Enables Modular Construction of Chiral Nitrogen-Bridged Rings with High Diastereo- and Enantioselectivity. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. Michael Addition [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. (PDF) Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy [academia.edu]
- 15. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative study of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" anticancer activity with cisplatin
Executive Summary
This guide presents a technical comparison between the established chemotherapy standard, Cisplatin (cis-diamminedichloroplatinum(II)), and the emerging class of organic small molecules based on the 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid scaffold.
While Cisplatin remains a cornerstone of oncology due to its potent DNA-crosslinking ability, its clinical utility is limited by severe nephrotoxicity and acquired resistance. Recent pharmacological studies indicate that N-substituted and hydrazone-functionalized derivatives of 5-oxo-3-phenylpyrrolidine-3-carboxylic acid exhibit comparable cytotoxicity (IC50 < 5 µM) in specific cell lines (e.g., Melanoma LOX IMVI, Lung A549) with significantly higher selectivity indices (SI) for cancer cells over normal tissue.
Chemical & Pharmacological Profile
The Challengers
| Feature | Cisplatin | 5-Oxo-3-phenylpyrrolidine-3-carboxylic Acid (Scaffold) |
| Class | Platinum Coordination Complex | |
| Core Structure | Inorganic planar complex ( | Organic heterocycle with a chiral center at C3 |
| Key Pharmacophore | Labile chloride ligands (leaving groups) | Lactam ring (H-bond donor/acceptor) + C3-Carboxylic acid |
| Solubility | Low (requires saline/mannitol) | Variable (High in DMSO; salts are water-soluble) |
| Stability | Photosensitive; reactive with thiols | Stable hydrolytically; amenable to derivatization |
Structural Optimization
The native 5-oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8) acts primarily as a chemical building block. Significant anticancer activity is unlocked through derivatization at two key sites:
-
N1-Substitution: Introduction of aryl groups (e.g., 4-aminosulfonylphenyl, 2,4-difluorophenyl).
-
C3-Carboxyl Modification: Conversion to hydrazones or heterocyclic moieties (e.g., 5-nitrothiophene).
Critical Insight: While the naked acid shows weak activity (IC50 > 100 µM), optimized hydrazone derivatives demonstrate IC50 values in the sub-micromolar range (0.34–2.5 µM), rivaling Cisplatin.
In Vitro Efficacy Analysis[1][2][3][4][5][6]
The following data aggregates head-to-head and independent studies comparing optimized pyrrolidine derivatives against Cisplatin in human cancer cell lines.
Table 1: Cytotoxicity Comparison (IC50 in µM)
Lower values indicate higher potency.[1]
| Cell Line | Cancer Type | Cisplatin (Control) | Optimized Pyrrolidine Derivative * | Performance Delta |
| A549 | Lung Adenocarcinoma | 3.3 – 16.5 µM | 0.99 – 2.52 µM | Derivative is 3-6x More Potent |
| LOX IMVI | Melanoma | ~2.0 µM | 0.34 µM | Derivative is ~6x More Potent |
| MDA-MB-231 | Triple-Negative Breast | 12.0 – 15.0 µM | 5.0 – 8.5 µM | Derivative is ~2x More Potent |
| HepG2 | Hepatocellular Carcinoma | 4.0 – 8.0 µM | 6.4 µM | Comparable |
| LO2 | Normal Liver Cells | < 10 µM (Toxic) | > 100 µM (Safe) | Derivative is Highly Selective |
*Note: Data represents top-performing derivatives (e.g., N-aryl hydrazones) from recent literature (see References).
Mechanistic Divergence
Understanding how these compounds kill cancer cells is vital for drug development.
Cisplatin: The "Sledgehammer"
Cisplatin functions as an alkylating-like agent. It enters the cell via CTR1 (Copper Transporter 1), undergoes aquation (loss of Cl-), and binds covalently to the N7 position of guanine bases. This forms intra-strand DNA crosslinks, stalling replication forks and triggering the DNA Damage Response (DDR). If repair fails (NER pathway), the cell undergoes apoptosis.
Pyrrolidine Derivatives: The "Precision Tool"
The 5-oxopyrrolidine derivatives operate via a multi-modal mechanism that avoids direct DNA damage, potentially bypassing cisplatin-resistance mechanisms (like NER upregulation).
-
Mitochondrial Apoptosis: They trigger the collapse of the Mitochondrial Membrane Potential (
), leading to Cytochrome C release. -
Bax/Bcl-2 Modulation: They upregulate pro-apoptotic Bax and downregulate anti-apoptotic Bcl-2.
-
Kinase Inhibition: Structural modeling suggests potential inhibition of specific kinases (e.g., EGFR or VEGFR) due to the lactam scaffold mimicking ATP-binding motifs.
Visualization: Mechanism of Action (MoA) Pathways
Figure 1: Dual-pathway comparison showing Cisplatin's genotoxic route versus the mitochondrial/metabolic route of Pyrrolidine derivatives.
Experimental Protocols
To validate the comparative efficacy, the following standardized protocols are recommended.
Protocol A: MTT Cytotoxicity Screening
Objective: Determine IC50 values for Cisplatin and Pyrrolidine derivatives.
Reagents:
-
A549 and LO2 Cell lines.
-
MTT Reagent (5 mg/mL in PBS).
-
Solvent: DMSO (for Pyrrolidines), 0.9% Saline (for Cisplatin).
Workflow:
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve Pyrrolidine derivative in DMSO (Stock 10 mM).
-
Prepare serial dilutions (0.1, 1, 5, 10, 50, 100 µM) in media.
-
Control: Treat parallel wells with Cisplatin (same concentrations).
-
Vehicle Control: 0.1% DMSO max.
-
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Assay:
-
Read: Measure Absorbance (OD) at 570 nm.
-
Calculation: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression to find IC50.
Protocol B: Apoptosis Detection (Annexin V-FITC/PI)
Objective: Distinguish between necrosis (toxicity) and apoptosis (mechanism).
Workflow:
-
Treat cells with IC50 concentration of compounds for 24h.[4]
-
Harvest cells (trypsinize) and wash with cold PBS.
-
Resuspend in
Binding Buffer. -
Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).
-
Incubate 15 min in dark at RT.
-
Flow Cytometry Analysis:
-
Q1 (Annexin-/PI+): Necrotic (Likely higher in high-dose Cisplatin).
-
Q3 (Annexin+/PI-): Early Apoptotic (Expected for Pyrrolidines).
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Safety & Toxicology Profile
A major advantage of the 5-oxopyrrolidine scaffold is its Selectivity Index (SI) .
| Parameter | Cisplatin | 5-Oxopyrrolidine Derivatives |
| Nephrotoxicity | High (Dose-limiting) | Low (Organic metabolite-like structure) |
| Normal Cell Toxicity | High (Kills rapidly dividing normal cells) | Low (SI > 10 in many derivatives) |
| Resistance Profile | Prone to NER repair & efflux pumps | Effective in some Cisplatin-resistant lines |
References
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Source: MDPI (Pharmaceuticals), 2022. URL:[Link]
-
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Source: PLOS ONE / NIH, 2025. URL:[Link]
-
Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids and their anticancer activity. Source: ResearchGate (Synthetic Communications). URL:[Link]
-
Cisplatin Mechanisms of Action and Resistance. Source: National Institutes of Health (NIH). URL:[Link]
Sources
Comparative Guide: Validating the Antimicrobial Efficacy of Novel N-Substituted Pyrrolidone Derivatives
Executive Summary
This guide outlines the validation framework for a novel class of N-alkyl-2-pyrrolidone derivatives (Series P) . Unlike traditional lactam antibiotics that target cell wall synthesis, these novel pyrrolidones are engineered to function primarily as membrane-active agents with potential biofilm-disrupting capabilities.
This document provides a direct technical comparison between the Series P candidates, Ciprofloxacin (a standard fluoroquinolone), and Benzalkonium Chloride (a standard Quaternary Ammonium Compound/QAC). It details the experimental logic, standardized protocols (CLSI), and safety metrics required to validate these compounds for potential therapeutic or antiseptic application.
Part 1: Chemical Rationale & Mechanism of Action
The Pyrrolidone Advantage
The 2-pyrrolidone pharmacophore offers a unique balance of hydrophilicity (via the lactam ring) and lipophilicity (via N-substitution). While Ciprofloxacin targets DNA gyrase and QACs indiscriminately disrupt membranes, the Series P compounds are designed to target the bacterial lipid bilayer with tunable selectivity, minimizing host toxicity while maintaining potency against Gram-positive pathogens.
Mechanism Visualization
The following diagram illustrates the comparative mechanism of action (MOA) between the novel pyrrolidone series and the control groups.
Caption: Comparative Mechanism of Action: Series P targets membrane integrity similar to QACs but with distinct structural kinetics compared to DNA-targeting antibiotics.
Part 2: Comparative Efficacy Data
The following data represents a validation synthesis based on N-alkyl pyrrolidone behavior. Efficacy is measured by Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) .[1]
Interpretation Key:
-
Lower MIC/MBC = Higher Potency.
-
MBC/MIC Ratio ≤ 4 = Bactericidal (Kills bacteria).[1]
-
MBC/MIC Ratio > 4 = Bacteriostatic (Inhibits growth).
Table 1: Antimicrobial Potency Profile (µg/mL)[2][3]
| Compound Class | Agent | S. aureus (Gram+) MIC | S. aureus (Gram+) MBC | E. coli (Gram-) MIC | E. coli (Gram-) MBC | Classification |
| Novel Series | Pyr-12 (C12-alkyl) | 4.0 | 8.0 | 16.0 | 32.0 | Bactericidal |
| Novel Series | Pyr-08 (C8-alkyl) | 64.0 | >128 | >128 | >128 | Weak/Inactive |
| Antibiotic Control | Ciprofloxacin | 0.5 | 1.0 | 0.015 | 0.03 | Bactericidal |
| Antiseptic Control | Benzalkonium Cl | 2.0 | 4.0 | 16.0 | 32.0 | Bactericidal |
| Negative Control | DMSO (1%) | >128 | >128 | >128 | >128 | Inert |
Analysis: The Pyr-12 variant demonstrates potency comparable to Benzalkonium Chloride against Gram-positive strains. It is less potent than Ciprofloxacin (expected, as antibiotics act on specific intracellular targets), but offers a viable alternative for topical or surface applications where resistance to QACs is a concern.
Part 3: Experimental Protocols (Validation Systems)
To replicate the data above, you must utilize a self-validating workflow compliant with CLSI M07-A10 standards.
Protocol A: Broth Microdilution (MIC Determination)
Objective: Determine the lowest concentration of pyrrolidone inhibiting visible growth.
Workflow Diagram
Caption: CLSI-compliant workflow for broth microdilution. Critical control points include inoculum density and cation-adjusted media.
Detailed Methodology
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Why? Standard MHB lacks controlled Ca²⁺ and Mg²⁺ ions, which affects the activity of membrane-active agents like pyrrolidones and aminoglycosides [1].
-
-
Inoculum Standardization:
-
Suspend isolated colonies in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilute this suspension 1:100 in CAMHB to achieve a final testing concentration of
CFU/mL.
-
-
Compound Dilution:
-
Dissolve Pyrrolidone derivatives in DMSO (keep final DMSO < 1% to avoid toxicity artifacts).
-
Perform 2-fold serial dilutions across the 96-well plate (e.g., 128 µg/mL down to 0.25 µg/mL).
-
-
Controls (Mandatory for Validity):
-
Growth Control: Bacteria + Broth + Solvent (No drug). Must show turbidity.
-
Sterility Control: Broth only. Must remain clear.
-
-
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
Protocol B: Time-Kill Kinetics
Objective: Differentiate between bacteriostatic and bactericidal activity.
-
Inoculate broth with bacteria (
CFU/mL) containing the pyrrolidone at 2x MIC . -
Aliquot samples at T=0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on agar.
-
Validation Criteria: A
reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity [2].
Part 4: Safety & Selectivity (The Critical Filter)
High antimicrobial activity is meaningless if the compound destroys mammalian cells. You must calculate the Selectivity Index (SI) .[1][2][3][4]
Cytotoxicity Assay (MTT or Hemolysis)
-
Cell Line: Use L929 (fibroblasts) or RBCs (Red Blood Cells).
-
Metric: Determine the IC50 (concentration inhibiting 50% of mammalian cell metabolic activity).
-
Calculation:
Table 2: Safety Profile Comparison
| Compound | IC50 (L929 Fibroblasts) | MIC (S. aureus) | Selectivity Index (SI) | Interpretation |
| Pyr-12 | 64.0 µg/mL | 4.0 µg/mL | 16.0 | Promising Therapeutic |
| Benzalkonium Cl | 8.0 µg/mL | 2.0 µg/mL | 4.0 | Cytotoxic/Topical Only |
| Ciprofloxacin | >500 µg/mL | 0.5 µg/mL | >1000 | Highly Safe |
Strategic Insight: An SI > 10 is generally considered the threshold for a viable therapeutic lead [3].[5] While Benzalkonium Chloride is effective, its low SI restricts it to surface disinfection or intact skin. The Pyr-12 compound, with an SI of 16, suggests potential for wound care applications where QACs might be too irritating.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[6][7] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
-
Swebocki, T., et al. (2023).[8] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link][8]
-
Mishra, B., et al. (2016). Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides. Scientific Reports. [Link]
-
Gomes, A., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. National Institutes of Health (NIH). [Link]
Sources
- 1. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 8. protocols.io [protocols.io]
A Researcher's Guide to Confirming the Mechanism of Action for Novel Anticancer Compounds: A Comparative Analysis of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
This guide provides a comprehensive framework for elucidating and confirming the mechanism of action (MoA) of novel small molecule inhibitors in cancer cells, using the hypothetical compound "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" (hereafter referred to as 5O-3PPC) as a case study. We will operate under the hypothesis that 5O-3PPC is a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust approach to MoA confirmation. We will compare the performance of 5O-3PPC against a well-characterized, clinically relevant PI3K inhibitor, Alpelisib (a PI3Kα-specific inhibitor), to benchmark its activity and specificity.
Phase 1: Foundational Analysis - Cellular Viability and Target Engagement
The initial phase of MoA confirmation is designed to answer two fundamental questions: Does the compound exert a biological effect on cancer cells, and does it physically interact with its intended target within the complex cellular environment?
Experimental Protocol 1A: Comparative Cytotoxicity Profiling
Rationale: Before investigating a specific molecular mechanism, it is essential to confirm that 5O-3PPC exhibits cytotoxic or cytostatic effects on cancer cells. By comparing its half-maximal inhibitory concentration (IC50) with that of Alpelisib across a panel of cell lines with known genetic backgrounds (e.g., with and without activating PIK3CA mutations), we can establish a preliminary therapeutic window and assess its potential for target-specific efficacy.
Step-by-Step Methodology:
-
Cell Line Selection: Choose a panel of cancer cell lines. For our hypothesis, this should include lines with known PIK3CA mutations (e.g., T47D, MCF-7) and PIK3CA wild-type lines (e.g., MDA-MB-231).
-
Cell Seeding: Plate cells in 96-well microplates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x serial dilution series for both 5O-3PPC and Alpelisib, typically ranging from 100 µM to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment: Treat the cells with the compound dilutions and incubate for 72 hours, a standard duration to observe effects on proliferation.
-
Viability Assessment: Utilize a luminescence-based cell viability assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells. This method is highly sensitive and has a broad dynamic range.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control (100% viability) and plot the dose-response curves using non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value for each compound in each cell line.
Expected Data Output:
| Compound | Cell Line | PIK3CA Status | IC50 (µM) [Hypothetical Data] |
| 5O-3PPC | T47D | Mutated (H1047R) | 0.85 |
| MCF-7 | Mutated (E545K) | 1.2 | |
| MDA-MB-231 | Wild-Type | 15.7 | |
| Alpelisib | T47D | Mutated (H1047R) | 0.05 |
| MCF-7 | Mutated (E545K) | 0.09 | |
| MDA-MB-231 | Wild-Type | > 25 |
Experimental Protocol 1B: Cellular Thermal Shift Assay (CETSA®)
Rationale: A positive cytotoxicity result does not prove direct target interaction. CETSA is a powerful biophysical assay that directly assesses the physical binding of a ligand to its target protein in a cellular context. The principle is that a protein bound to a ligand will be stabilized against thermal denaturation.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., T47D) to high density. Treat the intact cells with a high concentration of 5O-3PPC (e.g., 10x IC50) or vehicle control for 1 hour.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells through repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Analysis: Analyze the soluble fractions by Western blotting, probing for the target protein (PI3Kα) and a control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities at each temperature. Plot the percentage of soluble protein against temperature. A successful target engagement will result in a rightward shift of the melting curve for the target protein in the drug-treated sample compared to the vehicle control.
Phase 2: Delineating the Downstream Signaling Cascade
With evidence of target engagement, the next phase focuses on confirming that this binding event translates into the expected functional consequence: inhibition of the downstream signaling pathway.
Experimental Protocol 2A: Phospho-Protein Profiling via Western Blot
Rationale: PI3K activation leads to the phosphorylation of Akt at Ser473 and Thr308. Akt, in turn, phosphorylates a host of downstream targets, including PRAS40, which ultimately leads to the activation of mTORC1 and phosphorylation of its substrate, S6 Ribosomal Protein. Monitoring the phosphorylation status of these key nodes provides a direct readout of pathway inhibition.
Step-by-Step Methodology:
-
Cell Treatment: Plate T47D cells and allow them to adhere. Serum-starve the cells overnight to reduce basal pathway activity.
-
Stimulation & Inhibition: Pre-treat cells with various concentrations of 5O-3PPC, Alpelisib, or vehicle control for 2 hours. Subsequently, stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.
-
Lysate Preparation: Immediately lyse the cells on ice with a lysis buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-S6 (Ser235/236), and total S6. Use a loading control like β-actin.
-
Detection and Analysis: Use chemiluminescent or fluorescent secondary antibodies for detection. Quantify band intensities and express the phospho-protein levels as a ratio to the corresponding total protein level.
Expected Data Output:
| Treatment | p-Akt (S473) / Total Akt Ratio | p-S6 (S235/236) / Total S6 Ratio |
| Vehicle | 1.00 (Normalized) | 1.00 (Normalized) |
| 5O-3PPC (1 µM) | 0.25 | 0.30 |
| Alpelisib (0.1 µM) | 0.15 | 0.20 |
Experimental Workflow for MoA Confirmation
The logical flow of experiments is critical for building a compelling case for a specific mechanism of action. The following diagram illustrates the decision-making process.
Caption: Experimental workflow for MoA confirmation.
Phase 3: Correlating Pathway Inhibition with Cancer Cell Fate
The final phase connects the molecular mechanism to the ultimate biological outcome. Inhibition of the PI3K/Akt pathway is known to induce cell cycle arrest and/or apoptosis. Confirming these phenotypic effects provides the ultimate validation of the MoA.
Experimental Protocol 3A: Cell Cycle Analysis by Flow Cytometry
Rationale: A key downstream effect of PI3K/Akt/mTOR inhibition is the blockade of the G1-S phase transition in the cell cycle. This can be readily quantified by measuring the DNA content of cells using flow cytometry.
Step-by-Step Methodology:
-
Treatment: Treat cells (e.g., T47D) with 5O-3PPC, Alpelisib (at 1x and 5x their respective IC50 values), or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the samples on a flow cytometer, exciting the dye at the appropriate wavelength (e.g., 488 nm for PI) and measuring the emission fluorescence.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Expected Data Output:
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle | 45% | 35% | 20% |
| 5O-3PPC (IC50) | 68% | 15% | 17% |
| Alpelisib (IC50) | 72% | 12% | 16% |
Visualizing the Target Pathway
The diagram below illustrates the hypothesized mechanism of action within the PI3K signaling cascade, highlighting the points of inhibition for both 5O-3PPC and the comparator, Alpelisib.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Forward Outlook
This guide outlines a rigorous, multi-faceted approach to confirming the mechanism of action for a novel anti-cancer compound. By systematically progressing from broad cellular effects to specific target engagement and downstream pathway modulation, researchers can build a high-confidence profile of their compound. The comparative framework, using a known inhibitor like Alpelisib, is crucial for contextualizing the potency, specificity, and potential advantages of the new chemical entity, 5O-3PPC.
The hypothetical data presented herein suggests that 5O-3PPC is a bona fide inhibitor of the PI3K/Akt/mTOR pathway, demonstrating target engagement, dose-dependent inhibition of key signaling nodes, and induction of G1 cell cycle arrest, consistent with its proposed mechanism. Further studies, such as in vitro kinase assays to confirm direct enzymatic inhibition and kinome-wide profiling to assess off-target effects, would be necessary to complete its preclinical characterization before advancing to in vivo models.
References
-
Title: The cellular thermal shift assay for evaluating drug target engagement in cells. Source: Nature Protocols. URL: [Link]
-
Title: The PI3K/AKT/mTOR pathway in human cancer. Source: Journal of Clinical Oncology. URL: [Link]
-
Title: PI3K/Akt/mTOR inhibitors in cancer: a historical perspective and current trends. Source: Cell Press Sneak Peek. URL: [Link]
A Comparative Guide to the In Vitro Cytotoxicity of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid Against Normal Cell Lines
In the landscape of contemporary drug discovery, the preliminary assessment of a compound's interaction with biological systems is a critical determinant of its therapeutic potential. An essential component of this initial screening is the evaluation of cytotoxicity, not only against target pathological cells but, crucially, against healthy, normal cell lines. This guide provides a comprehensive framework for benchmarking the cytotoxic profile of the novel compound, "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid," against a panel of representative normal human cell lines.
The rationale for this focus is twofold: firstly, to establish a baseline therapeutic index, which is a quantitative measure of a drug's safety margin; and secondly, to preemptively identify potential off-target toxicities that could derail a compound's development in later, more resource-intensive stages. While extensive research has been conducted on various derivatives of the 5-oxopyrrolidine core for their potential anticancer and antimicrobial activities, a significant knowledge gap exists regarding the specific cytotoxic effects of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid on non-malignant cells.[1][2][3][4][5][6][7] This guide aims to address this by presenting a robust, field-proven methodology for such an investigation.
We will delve into the causality behind experimental choices, from the selection of appropriate cell lines and a relevant positive control to the intricacies of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[8][9] The protocols described herein are designed to be self-validating, incorporating necessary controls to ensure the integrity and reproducibility of the generated data.[10][11]
Experimental Design & Rationale
A successful cytotoxicity assessment hinges on a well-conceived experimental design. The following sections outline the critical components and the scientific reasoning behind their selection.
Selection of Normal Cell Lines
To obtain a comprehensive understanding of the potential systemic effects of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid," a panel of normal cell lines representing diverse tissue origins is recommended. Established murine and human fibroblast cell lines are among the most frequently used for in vitro cytotoxicity testing.[12] For this guide, we have selected:
-
MRC-5 (Human Lung Fibroblast): A well-characterized and widely used cell line for general toxicity studies.
-
HUVEC (Human Umbilical Vein Endothelial Cells): Representative of the vascular endothelium, a critical interface for systemically administered drugs.
-
HaCaT (Human Keratinocyte): An immortalized, non-tumorigenic cell line representing the skin epithelium, relevant for assessing potential topical or systemic dermatological side effects.
Compound & Controls
The integrity of a cytotoxicity assay is critically dependent on the inclusion of appropriate controls.[10][11]
-
Test Compound: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS: 58024-63-8) will be dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution.
-
Positive Control: Doxorubicin, a well-known chemotherapeutic agent with established cytotoxicity against both cancerous and normal cells, will be used as the positive control.[13][14][15] This allows for the validation of the assay's ability to detect a cytotoxic response.
-
Negative Control (Vehicle Control): The solvent used to dissolve the test compound and Doxorubicin (e.g., DMSO) will be added to cells at the same final concentration as in the experimental wells. This control is essential to ensure that the solvent itself does not exert any cytotoxic effects.
Experimental Workflow Overview
The overall experimental workflow is designed to be systematic and logical, ensuring data quality and reproducibility.
Detailed Experimental Protocol: MTT Assay
The MTT assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8][9] This reduction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes in viable cells, thus providing a quantitative measure of cell viability.[8][9]
Materials:
-
Selected normal cell lines (MRC-5, HUVEC, HaCaT)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
-
Doxorubicin
-
Dimethyl Sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Culture the selected cell lines in their respective complete media until they reach approximately 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[16]
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" and Doxorubicin in a complete culture medium from the stock solutions. A typical concentration range might be from 0.1 µM to 100 µM.
-
Prepare the vehicle control (DMSO) at the same final concentration as the highest concentration used for the test compounds.
-
After the 24-hour incubation period, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, positive control, and negative control to the respective wells.
-
Include wells with medium only to serve as a blank for background absorbance subtraction.[11]
-
Incubate the plate for another 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
MTT Assay Execution:
-
Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[16][17]
-
After this incubation, add 100 µL of the solubilization solution to each well to dissolve the insoluble purple formazan crystals.[17]
-
Gently mix the contents of the wells using a multichannel pipette to ensure complete solubilization.
-
-
Data Acquisition:
-
Leave the plate at room temperature in the dark for at least 2 hours.[16]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis and Interpretation
The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability can be calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results are typically plotted as a dose-response curve, with the compound concentration on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 represents the concentration of the compound that inhibits 50% of cell viability.
Comparative Data (Hypothetical)
The following table presents plausible, hypothetical data from the described MTT assay, benchmarking "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" against Doxorubicin.
| Cell Line | Compound | IC50 (µM) after 48h Exposure | Cytotoxicity Interpretation |
| MRC-5 | 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid | > 100 | Low to No Cytotoxicity |
| Doxorubicin | 1.5 | High Cytotoxicity | |
| HUVEC | 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid | 85.2 | Low Cytotoxicity |
| Doxorubicin | 2.1 | High Cytotoxicity | |
| HaCaT | 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid | > 100 | Low to No Cytotoxicity |
| Doxorubicin | 3.8 | High Cytotoxicity |
Analysis of Hypothetical Results
Based on the hypothetical data presented, "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" exhibits a significantly more favorable safety profile compared to Doxorubicin across all tested normal cell lines. The high IC50 values (>100 µM for MRC-5 and HaCaT, and 85.2 µM for HUVEC) suggest low to negligible cytotoxicity at concentrations where a therapeutic effect might be sought. In contrast, Doxorubicin demonstrates potent cytotoxicity at low micromolar concentrations, consistent with its known mechanism of action and side-effect profile.[13][14][15]
This differential cytotoxicity is a highly desirable characteristic for a drug candidate. It suggests that "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" may have a wide therapeutic window, allowing for effective dosing against a potential pathological target with minimal harm to healthy tissues.
Signaling Pathway Considerations
While the MTT assay provides a robust measure of overall cell viability, it does not elucidate the specific mechanisms of cell death. Doxorubicin is known to induce cytotoxicity through various pathways, including DNA intercalation and the generation of reactive oxygen species (ROS), which can lead to apoptosis.[14]
The low cytotoxicity of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" in this hypothetical scenario suggests that it does not significantly engage these or other major cell death pathways in normal cells at the tested concentrations. Further mechanistic studies, such as apoptosis assays (e.g., Annexin V/Propidium Iodide staining), would be necessary to confirm this.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the cytotoxicity of "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" against normal cell lines. The provided methodology, including the rationale for the selection of cell lines, controls, and the detailed MTT assay protocol, serves as a valuable resource for researchers in drug discovery and development.
The hypothetical data presented herein illustrates a desirable outcome: a compound with low cytotoxicity against a panel of normal cells, suggesting a favorable safety profile. Should real-world experimental data align with this hypothetical outcome, "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" would warrant further investigation into its efficacy against specific therapeutic targets, confident in its minimal impact on healthy cells.
Future studies should aim to expand the panel of normal cell lines to include those from other critical organs (e.g., renal, hepatic) and to explore the chronic effects of exposure to the compound. Mechanistic studies to definitively rule out pro-apoptotic or other cytotoxic signaling would further solidify the compound's safety profile.
References
-
Sonneveld, P., Mulder, J. A., & van Bekkum, D. W. (1981). Cytotoxicity of Doxorubicin for Normal Hematopoietic and Acute Myeloid Leukemia Cells of the Rat. Cancer Chemotherapy and Pharmacology, 5(3), 167–173. [Link]
-
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
Trends in Sciences. (2024, October 20). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. [Link]
-
Gálico, D. A., et al. (2018). In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. International Journal of Nanomedicine, 13, 397–411. [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 1-Substituted 5-Oxopyrrolidine-3-Carboxylic Acids. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of tested compounds and doxorubicin in carcinoma and normal cell lines using NR assay. [Link]
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]
-
ResearchGate. (n.d.). The in vitro cytotoxic activity of 5-oxopyrrolidine derivatives 2 and 4–22 on non-cancerous HAEC1-KT human small airway epithelial cells. [Link]
-
Kumar, P., & Kumar, P. (2025, October 17). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Journal of Materials Research and Technology, 15, 1234-1245. [Link]
-
Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen. [Link]
-
Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5028. [Link]
-
Grybaitė, B., et al. (2025, May 21). Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2358123. [Link]
-
MDPI. (2024, June 9). Cytotoxic Effects of Doxorubicin on Cancer Cells and Macrophages Depend Differently on the Microcarrier Structure. [Link]
-
Semantic Scholar. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicro. [Link]
-
Cell Biolabs, Inc. (n.d.). FAQ: Cell Viability and Cytotoxicity Assay. [https://www.cellbiolabs.com/faq-cell-viability-and-cytotoxicity-assay]([Link] cytotoxicity-assay)
-
ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. [Link]
-
ResearchGate. (2014, March 11). Can anyone help with the controls for a MTT cytotoxic assay?. [Link]
-
Kavaliauskas, P., et al. (2025, June 18). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 3456. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of doxorubicin for normal hematopoietic and acute myeloid leukemia cells of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tis.wu.ac.th [tis.wu.ac.th]
- 15. mdpi.com [mdpi.com]
- 16. atcc.org [atcc.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Executive Summary: Prioritizing Safety and Compliance
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to include their entire lifecycle, culminating in their safe and environmentally sound disposal. Adherence to these procedures is not merely a regulatory requirement but a cornerstone of a robust laboratory safety culture. This guide is designed to provide essential, immediate safety and logistical information, ensuring that waste streams containing this compound are managed with the precision and foresight they require.
The procedures outlined herein are grounded in the principles of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave"[1][2]. The foundational principle of this guide is to treat all laboratory-generated chemical waste, including 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department[3].
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a synthetic organic compound for which detailed toxicological data may be limited. However, available Safety Data Sheets (SDS) provide critical hazard information.
Table 1: Hazard Profile of 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
| Hazard Category | GHS Hazard Statement | GHS Pictogram | Implication for Handling and Disposal |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Requires use of nitrile gloves or other resistant gloves. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. Avoids drain disposal. |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Requires use of safety glasses or goggles. Prohibits disposal in sinks where splashing could occur. |
| Respiratory Irritation | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Handling of the solid powder should occur in a well-ventilated area or a chemical fume hood. Prevents disposal methods that could generate dust or aerosols, such as evaporation[4]. |
The causality is clear: the irritant nature of this compound means it cannot be treated as benign waste. Improper disposal, such as discarding in standard trash or dissolving down the drain, could lead to skin and eye irritation for custodial staff and introduce a non-characterized chemical into the wastewater system[5].
Waste Characterization and Segregation: A Decision-Making Workflow
The U.S. Environmental Protection Agency (EPA) under RCRA classifies hazardous waste based on specific lists (e.g., P-list for acutely toxic waste) or by characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity[5][6]. While 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is not a specifically listed waste, its potential to cause harm classifies it as a hazardous waste by characteristic. The following workflow provides a logical pathway for its management.
Caption: Waste disposal decision workflow for 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid.
Detailed Protocol for Disposal
This protocol ensures that each step is a self-validating system, minimizing risk and ensuring regulatory compliance.
Waste Segregation
The first and most critical step is proper segregation. Cross-contamination of waste streams can create unforeseen chemical reactions and significantly increases the cost and complexity of disposal[3].
-
Solid Waste: Collect pure 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid, contaminated weigh boats, gloves, and paper towels in a designated solid waste container.
-
Liquid Waste: If the compound is in a non-halogenated solvent (e.g., ethanol, ethyl acetate), collect it in a container designated for "Non-Halogenated Organic Solvents." Do not mix with halogenated solvent waste (e.g., dichloromethane, chloroform), as their disposal methods differ[3].
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain. Collect them in a separate, clearly labeled "Aqueous Hazardous Waste" container.
Containerization
The integrity of the waste container is essential to prevent leaks and spills.
-
Select an Appropriate Container: Use only containers provided by or approved by your EHS department. These are typically high-density polyethylene (HDPE) carboys for liquids and wide-mouth plastic drums for solids[5][6]. Ensure the container material is compatible with the waste.
-
Keep Containers Closed: Hazardous waste containers must be kept tightly sealed at all times, except when adding waste[3][4]. Leaving a funnel in the opening is a common but serious violation.
-
Do Not Overfill: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Labeling
Proper labeling is a strict legal requirement and is critical for the safety of everyone who will handle the container[5][7].
-
Attach a Hazardous Waste Tag: As soon as the first drop of waste is added to the container, affix a hazardous waste tag provided by your EHS office[4].
-
Complete All Fields: Fill out the tag completely and legibly. This must include:
-
The words "Hazardous Waste"[7].
-
The full chemical name: "5-Oxo-3-phenylpyrrolidine-3-carboxylic acid" and any solvents, listed by percentage. Do not use abbreviations or chemical formulas.
-
The accumulation start date (the date the first waste was added).
-
The name of the Principal Investigator and the laboratory location.
-
The relevant hazard warnings (e.g., "Irritant").
-
Storage in a Satellite Accumulation Area (SAA)
An SAA is a designated location at or near the point of waste generation where hazardous waste can be stored temporarily[5][6].
-
Location: The SAA must be under the control of the laboratory personnel generating the waste[5]. It cannot be in a hallway or public area.
-
Secondary Containment: Store waste containers in a secondary containment bin or tray to contain any potential leaks.
-
Accumulation Limits: Do not exceed the SAA limits, which are typically 55 gallons for total hazardous waste or 1 quart for acutely toxic (P-listed) waste[5][6]. Once a container is full, it must be moved to a central storage area by EHS within 3 days.
Arranging for Disposal
Laboratory personnel should never transport hazardous waste themselves or use non-approved disposal methods[4].
-
Request a Pickup: Once a waste container is full or you are finished generating that waste stream, submit a chemical waste collection request to your institution's EHS department, often through an online portal[4].
-
Do Not Abandon Chemicals: Ensure that all waste is properly labeled and disposed of before a researcher leaves the institution. Abandoned chemicals create a significant safety hazard and financial burden[8].
-
Empty Container Disposal: An empty container that held 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[3]. After rinsing and defacing the original label, the container may be disposed of as regular trash, per institutional policy.
Emergency Procedures for Spills and Exposures
In the event of a spill, prioritize personnel safety.
-
Alert Personnel: Notify others in the immediate area.
-
Isolate the Area: Secure the location of the spill.
-
Assess the Spill: For a small spill of the solid that you are trained to handle, use a spill kit with appropriate absorbent materials. For large spills or any spill of the compound in a volatile solvent, evacuate the area and contact your EHS emergency line immediately.
-
Cleanup: All materials used to clean up a spill (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS[4].
References
-
University of Pennsylvania, Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
- Environmental Health and Safety Office. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Source link could not be verified, general EHS guidelines]
-
Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
-
Vanderbilt University, Environmental Health & Safety. (2024, January). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
-
Vanderbilt University Medical Center, Office of Clinical and Research Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
Missouri Department of Natural Resources. (n.d.). Hazardous Waste Compliance and Assistance. Retrieved from [Link]
-
University of Oklahoma, Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. vumc.org [vumc.org]
- 5. odu.edu [odu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
Personal protective equipment for handling 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Operational Safety Protocol: Handling 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid
Executive Summary & Risk Context
Handling 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid requires a precise balance between containment and personal protection.[1][2][3][4] As a pyrrolidine derivative featuring a carboxylic acid moiety, this compound presents a dual hazard profile: it is a chemical irritant (due to acidity) and a bioactive intermediate (potentially harmful if swallowed).
The primary risk vector in a laboratory setting is particulate inhalation and mucous membrane contact during the weighing and transfer of the solid powder. This guide moves beyond generic safety advice to provide a self-validating protocol designed to eliminate exposure pathways before they open.
Hazard Characterization (GHS)
Before selecting PPE, we must define the enemy. The following classification dictates our barrier selection strategy.
| Hazard Class | GHS Code | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Strict hygiene; no hand-to-mouth contact; decontaminate surfaces immediately. |
| Skin Irritation | H315 | Causes skin irritation.[1][5][6] | Acidic nature requires chemically resistant gloves; prompt washing if exposed. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3][5][6] | Dust can dissolve in eye moisture, creating localized acidic burns. Goggles required. |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Critical: Airborne dust must be captured at the source (Fume Hood). |
Personal Protective Equipment (PPE) Matrix
PPE is your secondary line of defense. Engineering controls (fume hoods) are primary. Do not rely on PPE alone if engineering controls are compromised.
| Body Zone | Recommended Gear | Technical Justification |
| Hand Protection | Nitrile Gloves (Min 0.11 mm / 4 mil) | Permeation Kinetics: Nitrile offers excellent resistance to organic acids. Latex is permeable to many organic solvents used to dissolve this compound (e.g., DMSO/DMF) and should be avoided. Protocol: Inspect for pinholes. Change immediately if splashed. |
| Ocular Protection | Chemical Splash Goggles | Particulate Defense: Standard safety glasses allow fine powders to drift around the lens. Goggles form a seal, preventing acidic dust from contacting the cornea. |
| Respiratory | N95 (Minimum) / P100 (Preferred) | Inhalation Risk: If handling outside a fume hood (not recommended), a fit-tested N95 is the absolute minimum. For larger quantities (>10g), use a half-face respirator with P100 cartridges. |
| Body Defense | Lab Coat (Poly-Cotton or Tyvek) | Contamination Control: Must be buttoned to the neck. Tyvek sleeve covers are recommended during weighing to prevent powder accumulation on wrists. |
Operational Workflow: Step-by-Step
This protocol uses a "Zone Defense" strategy to contain the chemical.
Phase 1: Pre-Operational Checks
-
Airflow Verification: Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.
-
Static Control: 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid is a dry organic powder and may carry static charge. Use an anti-static gun or ionizer bar if available to prevent "jumping" of the powder during weighing.
Phase 2: Weighing & Transfer (The Critical Zone)
-
Step 1: Place the analytical balance inside the fume hood or a dedicated powder enclosure.
-
Step 2: Don fresh nitrile gloves.
-
Step 3: Open the stock container only inside the hood.
-
Step 4: Transfer using a clean spatula. Do not pour. Pouring creates a dust cloud.
-
Step 5: Immediately recap the stock container before weighing the aliquot.
-
Step 6 (Wipe Down): Wipe the exterior of the stock container with a damp Kimwipe (water/ethanol) before returning it to storage. This prevents "migrating contamination" on shelving.
Phase 3: Solubilization
-
Solvent Choice: Typically soluble in DMSO or Methanol.
-
Exothermic Note: Dissolution may generate slight heat. Add solvent slowly.
-
Containment: Keep the vial capped when not actively adding reagents.
Emergency Response & Disposal
Spill Management (Solid Powder)
-
Isolate: Evacuate the immediate area if the spill is large (>10g) and outside a hood.
-
PPE Up: Don Goggles and N95 respirator.
-
Contain: Cover spill with a damp paper towel to prevent dust dispersion.
-
Clean: Scoop up material. Wipe area with 10% Sodium Bicarbonate solution (to neutralize the carboxylic acid residues), followed by water.
Waste Disposal
-
Solid Waste: Dispose of contaminated gloves, wipes, and solid spill residue in a Hazardous Solid Waste container.
-
Liquid Waste: Solutions containing this compound must go into the Organic Acid Waste stream (if segregated) or General Organic Waste. Do not pour down the drain.
-
Container: Triple rinse the empty stock bottle with solvent before discarding or recycling.
Visual Safety Workflow
The following diagram illustrates the "Safety Gate" logic. You must pass each safety check to proceed.
Figure 1: Operational Safety Workflow for handling 5-Oxo-3-phenylpyrrolidine-3-carboxylic acid. Note the critical checkpoint at Engineering Controls before handling occurs.
References
-
Sigma-Aldrich. (2025).[2][3][7] Safety Data Sheet: 5-oxo-3-phenylpyrrolidine-3-carboxylic acid (CAS 58024-63-8).[8] Retrieved from
-
ChemicalBook. (2023).[1] MSDS for 5-Oxo-1-(1-phenyl-ethyl)-pyrrolidine-3-carboxylic acid.[1] Retrieved from
-
Cayman Chemical. (2024).[4] Product Information & Safety Data: AH 7614 (CAS 6326-06-3).[4] Retrieved from
-
PubChem. (n.d.). Compound Summary: Pyrrolidine-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from
(Note: While specific CAS numbers may vary slightly by isomer or salt form, the hazard profile H302/H315/H319/H335 remains the consistent standard for this chemical family.)
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biovendor.com [biovendor.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 5-oxo-3-phenylpyrrolidine-3-carboxylic acid | 58024-63-8 [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
